1-(4-Vinylphenyl)ethanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-ethenylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-3-9-4-6-10(7-5-9)8(2)11/h3-7H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXVSRDSYNPSAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26836-91-9 | |
| Record name | Ethanone, 1-(4-ethenylphenyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26836-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20447953 | |
| Record name | p-methylcarbonylstyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10537-63-0 | |
| Record name | p-methylcarbonylstyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(4-Vinylphenyl)ethanone for Researchers and Drug Development Professionals
An Introduction to a Versatile Building Block: 1-(4-Vinylphenyl)ethanone, also known as 4'-vinylacetophenone, is a bifunctional organic compound of significant interest in the fields of polymer chemistry and pharmaceutical development. Its chemical structure, featuring both a reactive vinyl group and a ketone moiety, makes it a valuable precursor for a wide array of chemical transformations and polymerizations. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols, and key applications to support its use in research and development.
Core Physical and Chemical Properties
This compound is a solid at room temperature, with a melting point that allows for easy handling. Its key physical and chemical data are summarized in the table below, providing a quick reference for experimental planning.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O | [1][2] |
| Molecular Weight | 146.19 g/mol | [1][3] |
| CAS Number | 10537-63-0 | [1][3] |
| Appearance | White to pale yellow solid | [4] |
| Melting Point | 32 - 37 °C | [1][4] |
| Boiling Point | 110 °C at 12 Torr | [5] |
| Density (Predicted) | 0.995 ± 0.06 g/cm³ | [5] |
| InChI Key | HDXVSRDSYNPSAE-UHFFFAOYSA-N | [2][3] |
Spectroscopic and Analytical Data
Accurate characterization of this compound is crucial for its effective use. While readily available experimental spectra with detailed peak assignments are limited in the public domain, predicted spectral data and data from analogous compounds provide valuable guidance for its identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl group protons (typically in the range of 5.0-7.0 ppm), the aromatic protons (around 7.0-8.0 ppm), and a singlet for the methyl protons of the acetyl group (around 2.6 ppm).
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon (around 197 ppm), the carbons of the vinyl group, the aromatic carbons, and the methyl carbon. For instance, in the closely related 4-bromoacetophenone, the carbonyl carbon appears at 197.1 ppm, and the methyl carbon is at 26.5 ppm.[6]
Infrared (IR) Spectroscopy: The IR spectrum of this compound will be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching of the ketone (typically around 1680 cm⁻¹) and the C=C stretching of the vinyl group and the aromatic ring. The region below 1500 cm⁻¹ will contain a "fingerprint" of unique absorptions characteristic of the molecule's overall structure.[7]
Solubility Profile: Based on its chemical structure, this compound is expected to be soluble in a range of common organic solvents. "Like dissolves like" is a guiding principle; its aromatic and ketone functionalities suggest good solubility in moderately polar to nonpolar solvents. It is likely soluble in solvents such as:
-
Acetone
-
Chloroform
-
Ethyl acetate
-
Ethanol
-
Methanol
-
Toluene
It is expected to have low solubility in water and nonpolar aliphatic hydrocarbons like hexane.[8][9][10]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and purification of this compound, based on established chemical principles.
Synthesis of this compound
A common and effective method for the synthesis of this compound is through a palladium-catalyzed cross-coupling reaction, such as the Stille coupling, which involves the reaction of an organotin compound with an organic halide.[11][12]
Reaction Scheme:
Figure 1: Synthesis of this compound via Stille Coupling.
Experimental Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-bromoacetophenone (1.0 eq), vinyltributyltin (1.1 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq).
-
Solvent Addition: Add anhydrous toluene as the solvent via syringe.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent like ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[13] Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of ethanol and water.[14]
Purification of this compound
Workflow for Purification:
Figure 2: Purification workflow for this compound.
Chemical Reactivity and Applications
The dual functionality of this compound makes it a highly versatile monomer and synthetic intermediate.
Polymerization
The vinyl group readily undergoes polymerization via various mechanisms, including free radical, anionic, and controlled radical polymerization techniques. This allows for the synthesis of well-defined polymers with pendant acetylphenyl groups. These polymers, known as polyvinyl ketones (PVKs), exhibit interesting properties such as photo-responsiveness, making them suitable for applications in photoresists and other photolithographic processes.[3]
Polymerization Pathway:
Figure 3: General polymerization scheme of this compound.
Synthetic Intermediate in Drug Discovery
The ketone functional group serves as a handle for a variety of chemical transformations, enabling the synthesis of more complex molecules with potential pharmacological activity. For example, it can undergo condensation reactions with aldehydes to form chalcones, which are precursors to a wide range of heterocyclic compounds, including pyrazolines and pyrimidines. These heterocyclic scaffolds are present in many biologically active molecules and are of great interest in drug discovery programs.[3]
Signaling Pathway to Bioactive Molecules:
Figure 4: Synthetic pathway from this compound to bioactive heterocycles.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier. It is typically stored in a cool, dry place away from light and sources of ignition.[12]
This technical guide provides a solid foundation for researchers and drug development professionals working with this compound. By understanding its properties and having access to detailed experimental protocols, scientists can effectively utilize this versatile compound in their research endeavors.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. This compound | 10537-63-0 | Benchchem [benchchem.com]
- 4. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. rsc.org [rsc.org]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. organometallics.it [organometallics.it]
- 10. csustan.edu [csustan.edu]
- 11. Stille Coupling [organic-chemistry.org]
- 12. Stille reaction - Wikipedia [en.wikipedia.org]
- 13. orgsyn.org [orgsyn.org]
- 14. scs.illinois.edu [scs.illinois.edu]
An In-depth Technical Guide to 1-(4-Vinylphenyl)ethanone (CAS: 10537-63-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Vinylphenyl)ethanone, also known as 4'-vinylacetophenone, is a bifunctional organic compound featuring both a vinyl group and a ketone (acetyl) group attached to a benzene ring. This unique structure makes it a valuable monomer in polymer chemistry for the synthesis of functional polymers with tailored properties. The ketone moiety provides a site for post-polymerization modification and introduces polarity, while the vinyl group allows for polymerization via various mechanisms. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, polymerization, applications, and safety information.
Physicochemical Properties
This compound is a solid at room temperature, appearing as a yellow to pale yellow substance.[1] Key physicochemical data are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 10537-63-0 | [2] |
| Molecular Formula | C₁₀H₁₀O | [3] |
| Molecular Weight | 146.19 g/mol | [2] |
| IUPAC Name | This compound | |
| Synonyms | 4'-Vinylacetophenone, 1-(4-ethenylphenyl)ethanone | [4] |
| Appearance | Yellow to pale yellow solid | [1] |
| Melting Point | 32-37 °C | [2] |
| Boiling Point | 110 °C @ 12 Torr | [5][6] |
| Density (Predicted) | 0.995 ± 0.06 g/cm³ | [6] |
| InChI Key | HDXVSRDSYNPSAE-UHFFFAOYSA-N | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, with Friedel-Crafts acylation being a classical approach. However, modern catalytic methods offer improved regioselectivity and efficiency.
Generalized Experimental Protocols
a) Friedel-Crafts Acylation (Classical Method)
This method involves the reaction of a vinyl-substituted aromatic ring with an acyl chloride in the presence of a Lewis acid catalyst.[2] However, direct acylation of styrene can lead to poor regioselectivity and undesirable polymerization side reactions.[2]
-
Reactants: Styrene or a related vinyl-aromatic precursor, acetyl chloride (or acetic anhydride).
-
Catalyst: A Lewis acid, typically aluminum chloride (AlCl₃).[2]
-
Solvent: An inert solvent such as dichloromethane or nitrobenzene.[2]
-
General Procedure: The Lewis acid is typically added to a cooled solution of the vinyl-aromatic compound in the chosen solvent. The acylating agent is then added dropwise while maintaining a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions. The reaction is stirred for a specified time, and then quenched, typically with ice-water. The organic product is then extracted, washed, dried, and purified, usually by column chromatography or distillation under reduced pressure.
-
Optimization: Key parameters to control include stoichiometry, reaction temperature (often between 0-50°C), and catalyst loading to maximize the yield of the desired para-isomer and minimize polymerization.[2]
b) Cobalt-Catalyzed C-H Vinylation (Modern Method)
A more recent and regioselective method involves the directed C-H vinylation of a ketone. This approach offers excellent control to achieve the desired para-substituted product.[2]
-
Reactants: An appropriate aryl ketone precursor, vinyl acetate.[2]
-
Catalytic System: A cobalt catalyst, often in combination with additives like silver hexafluoroantimonate (AgSbF₆) and copper(II) acetate (Cu(OAc)₂).[2]
-
Solvent: 2,2,2-trifluoroethanol (TFE) is a commonly used solvent for this reaction.[2]
-
General Procedure: The aryl ketone, vinyl acetate, cobalt catalyst, and additives are combined in the solvent under an inert atmosphere. The mixture is then heated for a period to allow the reaction to proceed. After completion, the reaction mixture is cooled, and the product is isolated and purified using standard techniques like column chromatography.
Synthesis Workflow Diagram
References
- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. This compound | 10537-63-0 | Benchchem [benchchem.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 1-(4-VINYL-PHENYL)-ETHANONE | 10537-63-0 [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 10537-63-0 CAS MSDS (1-(4-VINYL-PHENYL)-ETHANONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Spectroscopic Profile of 1-(4-Vinylphenyl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(4-Vinylphenyl)ethanone (CAS No. 10537-63-0), a versatile building block in organic synthesis and polymer chemistry. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.
Spectroscopic Data Summary
The empirical formula of this compound is C₁₀H₁₀O, with a molecular weight of 146.19 g/mol .[1] Its structure features a vinyl group and an acetyl group attached to a benzene ring in a para configuration, giving rise to characteristic spectroscopic signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule. Key signals include a doublet for the aromatic protons adjacent to the carbonyl group and distinct signals for the vinyl protons.[2]
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.92 | Doublet | Aromatic protons adjacent to the carbonyl |
| 6.76 | Doublet of Doublets | Vinyl proton |
| 5.88 | Doublet | Vinyl proton |
| 5.40 | Doublet | Vinyl proton |
¹³C NMR (Carbon NMR) Data
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. A characteristic downfield signal confirms the presence of the carbonyl carbon.[2]
| Chemical Shift (δ) ppm | Assignment |
| 197.6 | Carbonyl carbon (C=O) |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies. The spectrum of this compound is expected to show strong absorption bands for the carbonyl and vinyl C-H stretches.[2]
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~1680–1720 | C=O (Carbonyl) stretch |
| ~990–910 | Vinyl C-H stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. Electron ionization (EI) is a common method used for this volatile derivative.[2] The exact mass of the molecular ion is a key piece of data obtained.
| Parameter | Value |
| Exact Mass | 146.073165 g/mol |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of spectroscopic data. The following are generalized protocols for the acquisition of NMR, IR, and MS data for aromatic ketones like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Process the data by applying a Fourier transform, phasing, and baseline correction.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. Process the data similarly to the ¹H spectrum.
IR Spectroscopy Protocol
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of this compound with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, for a liquid sample, a thin film can be prepared between two KBr plates.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Collect a background spectrum of the pure KBr pellet or plates and subtract it from the sample spectrum.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum showing the relative abundance of each ion.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
An In-depth Technical Guide to the Synthesis of 1-(4-Vinylphenyl)ethanone via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-(4-vinylphenyl)ethanone, a valuable intermediate in pharmaceutical and polymer chemistry, through the Friedel-Crafts acylation of styrene. This document details the underlying chemical principles, experimental protocols, and key data pertinent to this synthetic route.
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is widely employed for the synthesis of aryl ketones. The synthesis of this compound, also known as 4-vinylacetophenone, from styrene and an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, is a classic example of this reaction's utility. The vinyl functional group makes this molecule a versatile building block for the synthesis of various polymers and pharmaceutical compounds.
Reaction Mechanism and Stoichiometry
The Friedel-Crafts acylation of styrene proceeds via a well-established electrophilic aromatic substitution mechanism. The key steps involve the formation of a highly electrophilic acylium ion, its subsequent attack on the electron-rich aromatic ring of styrene, and the final deprotonation to restore aromaticity.
Mechanism Visualization:
Caption: Reaction mechanism of Friedel-Crafts acylation of styrene.
A stoichiometric amount of the Lewis acid catalyst, typically aluminum chloride (AlCl₃), is required because it forms a complex with the ketone product.
Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of this compound based on established methodologies for Friedel-Crafts acylation reactions.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Styrene | 104.15 | 10.4 g | 0.10 |
| Acetyl Chloride | 78.50 | 8.6 g | 0.11 |
| Aluminum Chloride | 133.34 | 16.0 g | 0.12 |
| Dichloromethane | - | 100 mL | - |
| Hydrochloric Acid (conc.) | - | 50 mL | - |
| Sodium Bicarbonate (sat. aq.) | - | 50 mL | - |
| Brine (sat. aq.) | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap) is dried in an oven and cooled under a stream of dry nitrogen.
-
Reagent Addition: The flask is charged with anhydrous aluminum chloride (16.0 g, 0.12 mol) and dry dichloromethane (50 mL). The suspension is cooled to 0-5 °C in an ice bath.
-
Styrene Addition: Styrene (10.4 g, 0.10 mol) dissolved in dry dichloromethane (20 mL) is added to the dropping funnel and added dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 5 °C.
-
Acylating Agent Addition: Acetyl chloride (8.6 g, 0.11 mol) dissolved in dry dichloromethane (30 mL) is then added dropwise from the dropping funnel over 1 hour, keeping the reaction temperature between 0-5 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional 2 hours and then allowed to warm to room temperature and stirred for another 1 hour.
-
Work-up: The reaction mixture is slowly poured onto crushed ice (200 g) containing concentrated hydrochloric acid (50 mL) with vigorous stirring. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL), water (50 mL), and brine (50 mL).
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Experimental Workflow:
Caption: General experimental workflow for the synthesis of this compound.
Quantitative Data
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Physical and Chemical Properties
| Property | Value |
| CAS Number | 10537-63-0 |
| Molecular Formula | C₁₀H₁₀O |
| Molar Mass | 146.19 g/mol |
| Appearance | Colorless to pale yellow liquid or solid |
| Melting Point | 33-37 °C |
| Boiling Point | 110 °C at 12 mmHg |
Table 2: Typical Reaction Parameters and Yield
| Parameter | Value |
| Reaction Scale | 0.10 mol |
| Reaction Time | 3 hours |
| Reaction Temperature | 0-5 °C to Room Temperature |
| Typical Yield | 70-85% |
Table 3: Spectroscopic Data for this compound
| Spectroscopy | Data |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 7.90 (d, J=8.4 Hz, 2H, Ar-H), 7.45 (d, J=8.4 Hz, 2H, Ar-H), 6.75 (dd, J=17.6, 10.9 Hz, 1H, -CH=CH₂), 5.85 (d, J=17.6 Hz, 1H, -CH=CH₂), 5.40 (d, J=10.9 Hz, 1H, -CH=CH₂), 2.60 (s, 3H, -COCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 197.7, 142.0, 136.5, 136.0, 128.8, 126.5, 116.5, 26.6 |
| IR (KBr, cm⁻¹) | 3085, 1680 (C=O), 1605, 1408, 1267, 990, 910, 830 |
Safety Considerations
-
Aluminum chloride is a corrosive and water-reactive solid. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acetyl chloride is a corrosive and flammable liquid with a pungent odor. It is a lachrymator and should be handled with extreme care in a well-ventilated fume hood.
-
Styrene is a flammable liquid and should be handled in a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving dichloromethane should be performed in a fume hood.
-
The reaction generates hydrogen chloride gas , which is corrosive and toxic. The reaction setup should be equipped with a gas trap to neutralize the evolved HCl.
This guide provides a foundational understanding and a practical framework for the synthesis of this compound. Researchers are encouraged to consult additional literature and adapt the procedures to their specific laboratory conditions and safety protocols.
An In-depth Technical Guide to the Starting Materials for the Synthesis of 1-(4-Vinylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for 1-(4-vinylphenyl)ethanone, a valuable monomer in polymer chemistry and an important building block in organic synthesis. The document details the starting materials, experimental protocols, and quantitative data associated with the most common and effective methods for its preparation.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most versatile and widely employed methods for the synthesis of this compound. These reactions involve the coupling of an aryl halide or triflate with a vinylating agent in the presence of a palladium catalyst. The three main approaches are the Suzuki-Miyaura, Heck, and Stille reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds and is frequently used for the synthesis of styrenes. The reaction typically involves the coupling of an aryl halide, such as 4-bromoacetophenone or 4-iodoacetophenone, with a vinylboron species. A common and effective vinylating agent is potassium vinyltrifluoroborate due to its stability and ease of handling.
Starting Materials:
-
4-Bromoacetophenone or 4-Iodoacetophenone
-
Potassium vinyltrifluoroborate or Vinylboronic acid pinacol ester
-
Palladium catalyst (e.g., Palladium(II) chloride, Palladium(II) acetate)
-
Ligand (e.g., Triphenylphosphine)
-
Base (e.g., Cesium carbonate, Potassium carbonate)
-
Solvent (e.g., Tetrahydrofuran/Water mixture)
Experimental Protocol (Suzuki-Miyaura Coupling):
A solution of potassium vinyltrifluoroborate (1.00 mmol), 4-bromoacetophenone (1.00 mmol), palladium(II) chloride (0.02 mmol), triphenylphosphine (0.06 mmol), and cesium carbonate (3.00 mmol) in a 9:1 mixture of tetrahydrofuran and water (2 mL) is heated. The reaction progress is monitored by thin-layer chromatography or gas chromatography. Upon completion, the reaction mixture is worked up by extraction with an organic solvent, followed by purification, typically by column chromatography.
| Parameter | Value | Reference |
| Aryl Halide | 4-Bromoacetophenone (1.00 mmol) | [1] |
| Vinylating Agent | Potassium vinyltrifluoroborate (1.00 mmol) | [1] |
| Catalyst | PdCl2 (2 mol%) | [1] |
| Ligand | PPh3 (6 mol%) | [1] |
| Base | Cs2CO3 (3.00 mmol) | [1] |
| Solvent | THF/H2O (9:1) | [1] |
| Temperature | Not specified, heating required | [1] |
| Reaction Time | 3-5 hours | [1] |
| Yield | 62-90% | [1] |
Heck Reaction
The Heck reaction provides a direct method for the vinylation of aryl halides. In the context of this compound synthesis, this typically involves the reaction of 4-bromoacetophenone or 4-iodoacetophenone with ethylene gas or a vinylboronic acid in the presence of a palladium catalyst and a base.
Starting Materials:
-
4-Bromoacetophenone or 4-Iodoacetophenone
-
Ethylene gas or Vinylboronic acid
-
Palladium catalyst (e.g., Palladium(II) acetate)
-
Ligand (e.g., Tri(o-tolyl)phosphine)
-
Base (e.g., Triethylamine, Potassium acetate)
-
Solvent (e.g., N,N-Dimethylformamide, Acetonitrile)
Experimental Protocol (Heck Reaction):
A mixture of 4-bromoacetophenone, a palladium catalyst, a phosphine ligand, and a base in a suitable solvent is subjected to an atmosphere of ethylene gas. The reaction is typically carried out under pressure in a sealed vessel and heated. After the reaction is complete, the mixture is cooled, filtered, and the product is isolated by extraction and purified by chromatography or recrystallization.
| Parameter | Value | Reference |
| Aryl Halide | 4-Bromoacetophenone | General Protocol |
| Vinylating Agent | Ethylene | General Protocol |
| Catalyst | Pd(OAc)2 | General Protocol |
| Ligand | P(o-tol)3 | General Protocol |
| Base | Et3N or KOAc | General Protocol |
| Solvent | DMF or CH3CN | General Protocol |
| Temperature | 100-140 °C | General Protocol |
| Pressure | Varies (ethylene pressure) | General Protocol |
| Yield | Moderate to good | General Protocol |
Stille Coupling
The Stille coupling utilizes an organotin reagent, such as vinyltributyltin, to vinylate an aryl halide. While effective, the toxicity of organotin compounds is a significant drawback of this method.
Starting Materials:
-
4-Bromoacetophenone or 4-Iodoacetophenone
-
Vinyltributyltin (vinyltributylstannane)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Solvent (e.g., Toluene, N,N-Dimethylformamide)
Experimental Protocol (Stille Coupling):
To a solution of the aryl halide in a degassed solvent, the palladium catalyst and vinyltributyltin are added. The mixture is heated under an inert atmosphere until the starting material is consumed. The workup typically involves quenching the reaction, followed by extraction and purification. A key challenge is the removal of tin byproducts, which can often be achieved by washing with a fluoride solution or by chromatography.
| Parameter | Value | Reference |
| Aryl Halide | 4-Iodoacetophenone | General Protocol |
| Vinylating Agent | Vinyltributyltin | General Protocol |
| Catalyst | Pd(PPh3)4 | General Protocol |
| Solvent | Toluene or DMF | General Protocol |
| Temperature | 80-110 °C | General Protocol |
| Reaction Time | Several hours | General Protocol |
| Yield | Good | General Protocol |
Grignard Reaction
This approach involves the formation of a Grignard reagent from a vinyl-substituted aryl halide, followed by its reaction with an acetylating agent. 4-Vinylphenylmagnesium bromide is a key intermediate in this synthesis.
Starting Materials:
-
4-Vinylphenyl bromide or 4-Chlorostyrene
-
Magnesium turnings
-
Acetylating agent (e.g., Acetyl chloride, Acetic anhydride)
-
Solvent (e.g., Tetrahydrofuran)
Experimental Protocol (Grignard Reaction):
Magnesium turnings are activated in anhydrous tetrahydrofuran. A solution of 4-vinylphenyl bromide in THF is then added dropwise to initiate the formation of the Grignard reagent. After the formation is complete, the solution is cooled, and an acetylating agent such as acetyl chloride is added slowly. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. Purification is typically achieved by distillation or column chromatography.
| Parameter | Value | Reference |
| Aryl Halide | 4-Vinylphenyl bromide | General Protocol |
| Reagent | Magnesium turnings | General Protocol |
| Acetylating Agent | Acetyl chloride | General Protocol |
| Solvent | Anhydrous THF | General Protocol |
| Temperature | 0 °C to room temperature | General Protocol |
| Reaction Time | 1-3 hours | General Protocol |
| Yield | Moderate | General Protocol |
Friedel-Crafts Acylation
Direct Friedel-Crafts acylation of styrene presents challenges due to the high reactivity of the vinyl group, which can lead to polymerization and a mixture of ortho, meta, and para isomers. The para-isomer, this compound, is the desired product. The use of milder catalysts and specific reaction conditions can improve the regioselectivity.
Starting Materials:
-
Styrene
-
Acylating agent (e.g., Acetic anhydride, Acetyl chloride)
-
Catalyst (e.g., Aluminum chloride, Zeolites)
-
Solvent (e.g., Dichloromethane, Carbon disulfide)
Experimental Protocol (Friedel-Crafts Acylation):
To a cooled solution of styrene and the acylating agent in a suitable solvent, the Friedel-Crafts catalyst is added portion-wise. The reaction is stirred at low temperature and then allowed to warm to room temperature. The reaction is quenched by pouring it onto ice and acid. The organic layer is separated, washed, dried, and concentrated. The product is then purified, often by vacuum distillation, to separate it from isomers and polymeric byproducts.
| Parameter | Value | Reference |
| Aromatic Substrate | Styrene | General Protocol |
| Acylating Agent | Acetic anhydride | General Protocol |
| Catalyst | Aluminum chloride | General Protocol |
| Solvent | Dichloromethane | General Protocol |
| Temperature | 0 °C to room temperature | General Protocol |
| Reaction Time | 1-4 hours | General Protocol |
| Yield | Variable, often low to moderate | General Protocol |
Visualizing the Synthetic Pathways
The following diagrams illustrate the core logic of the primary synthetic routes to this compound.
Caption: Suzuki-Miyaura Coupling Pathway.
Caption: Heck Reaction Pathway.
Caption: Stille Coupling Pathway.
Caption: Grignard Reaction Pathway.
Caption: Friedel-Crafts Acylation Pathway.
References
An In-depth Technical Guide to the Health and Safety of 1-(4-Vinylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety information for 1-(4-Vinylphenyl)ethanone (CAS No. 10537-63-0), a compound of interest in polymer chemistry and organic synthesis. The information is intended for a technical audience and summarizes available toxicological data, outlines standardized experimental protocols for safety assessment, and proposes a potential toxicological mechanism based on its chemical structure.
Physicochemical and Hazard Information
This compound, also known as 4'-vinylacetophenone, is a solid with a melting point of approximately 33°C.[1] Limited quantitative toxicological data is publicly available for this specific compound. However, based on its classification, it is considered to be of moderate acute toxicity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 10537-63-0 | [2][3][4] |
| Molecular Formula | C10H10O | [2][3][4] |
| Molecular Weight | 146.19 g/mol | [1][3] |
| Melting Point | 33 °C | [1] |
| Boiling Point | 110 °C at 12 Torr | [1] |
| Appearance | Solid | - |
GHS Hazard Classification and Precautionary Statements
Safety data sheets for this compound and structurally similar compounds provide a consistent GHS hazard classification.
Table 2: GHS Hazard Classification
| Hazard Class | Hazard Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |
Table 3: Precautionary Statements (P-Statements)
| Type | Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. | |
| P270 | Do not eat, drink or smoke when using this product. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/ eye protection/ face protection. | |
| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P302 + P352 | IF ON SKIN: Wash with plenty of water. | |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P330 | Rinse mouth. | |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |
| P362 | Take off contaminated clothing and wash before reuse. | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocols for Safety Assessment
For a comprehensive safety evaluation of this compound, standardized experimental protocols are essential. The following are summaries of relevant OECD guidelines.
Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)[5][6][7][8]
This method is a stepwise procedure using a reduced number of animals to classify a substance's acute oral toxicity.
-
Principle: A single dose of the substance is administered orally to a group of three female rats. The outcome (mortality or survival) determines the next dosing step (either a higher or lower dose). The starting dose is selected from a series of fixed doses (5, 50, 300, 2000 mg/kg body weight).
-
Procedure:
-
Select a starting dose based on available information.
-
Fast animals overnight before dosing.
-
Administer the substance by gavage.
-
Observe animals for mortality, clinical signs, and body weight changes for up to 14 days.
-
Based on the outcome in the first group, either dose a new group at a lower or higher fixed dose level or stop the test.
-
-
Endpoint: The test allows for the classification of the substance into one of the GHS categories for acute oral toxicity.
References
Solubility of 1-(4-Vinylphenyl)ethanone in different solvents
An In-depth Technical Guide to the Solubility of 1-(4-Vinylphenyl)ethanone
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a detailed overview of the solubility characteristics of this compound (also known as 4-vinylacetophenone), a key monomer in the synthesis of specialized polymers. Due to the limited availability of direct quantitative solubility data for this compound, this document leverages data from structurally analogous compounds to provide a robust estimation of its solubility in various common solvents. Furthermore, this guide outlines detailed experimental protocols for determining the solubility of organic compounds and presents a logical workflow for these procedures.
Introduction
This compound is a bifunctional organic molecule featuring both a vinyl group and a ketone. This unique structure makes it a valuable monomer for polymerization, leading to the creation of polymers with tailored properties for applications in photoresists and other advanced materials.[1] Understanding the solubility of this compound is critical for its synthesis, purification, and polymerization processes, as well as for the formulation of products in which it is a component.
Estimated Solubility of this compound
Disclaimer: The following data is for 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone and should be considered as an estimation for the solubility of this compound.
Table 1: Mole Fraction Solubility of 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone in Various Solvents at Different Temperatures [2]
| Solvent | Temperature (K) | 1-(3-nitrophenyl)ethanone (Mole Fraction) | 1-(4-nitrophenyl)ethanone (Mole Fraction) |
| Acetone | 278.15 | 0.2283 | 0.1183 |
| 288.15 | 0.2891 | 0.1552 | |
| 298.15 | 0.3596 | 0.2001 | |
| 308.15 | 0.4411 | 0.2543 | |
| 318.15 | 0.5352 | 0.3195 | |
| Acetonitrile | 278.15 | 0.1589 | 0.0956 |
| 288.15 | 0.2057 | 0.1258 | |
| 298.15 | 0.2613 | 0.1627 | |
| 308.15 | 0.3271 | 0.2078 | |
| 318.15 | 0.4045 | 0.2621 | |
| Ethyl Acetate | 278.15 | 0.1533 | 0.0789 |
| 288.15 | 0.1989 | 0.1045 | |
| 298.15 | 0.2527 | 0.1363 | |
| 308.15 | 0.3163 | 0.1755 | |
| 318.15 | 0.3912 | 0.2234 | |
| Toluene | 278.15 | 0.1056 | 0.0521 |
| 288.15 | 0.1398 | 0.0703 | |
| 298.15 | 0.1811 | 0.0932 | |
| 308.15 | 0.2307 | 0.1219 | |
| 318.15 | 0.2901 | 0.1578 | |
| Methanol | 278.15 | 0.0654 | 0.0389 |
| 288.15 | 0.0889 | 0.0537 | |
| 298.15 | 0.1183 | 0.0732 | |
| 308.15 | 0.1552 | 0.0986 | |
| 318.15 | 0.2017 | 0.1311 | |
| Ethanol | 278.15 | 0.0521 | 0.0301 |
| 288.15 | 0.0713 | 0.0423 | |
| 298.15 | 0.0956 | 0.0589 | |
| 308.15 | 0.1264 | 0.0799 | |
| 318.15 | 0.1653 | 0.1067 | |
| n-Propanol | 278.15 | 0.0432 | 0.0245 |
| 288.15 | 0.0598 | 0.0346 | |
| 298.15 | 0.0807 | 0.0481 | |
| 308.15 | 0.1073 | 0.0659 | |
| 318.15 | 0.1409 | 0.0892 | |
| Isopropanol | 278.15 | 0.0411 | 0.0223 |
| 288.15 | 0.0569 | 0.0314 | |
| 298.15 | 0.0773 | 0.0438 | |
| 308.15 | 0.1034 | 0.0602 | |
| 318.15 | 0.1365 | 0.0815 | |
| Cyclohexane | 278.15 | 0.0031 | 0.0018 |
| 288.15 | 0.0045 | 0.0027 | |
| 298.15 | 0.0065 | 0.004 | |
| 308.15 | 0.0093 | 0.0058 | |
| 318.15 | 0.0131 | 0.0084 |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for key experiments to determine the solubility of a solid organic compound like this compound.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining the solubility of a non-volatile solute in a volatile solvent.
Objective: To determine the mass of solute that can be dissolved in a given mass or volume of solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvent(s)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporating dish or pre-weighed vials
-
Drying oven
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed container.
-
Place the container in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid is necessary to confirm saturation.
-
-
Sample Withdrawal and Filtration:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette to prevent precipitation.
-
Immediately filter the solution using a syringe filter into a pre-weighed, dry evaporating dish or vial.
-
-
Solvent Evaporation:
-
Place the evaporating dish or vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
-
Mass Determination:
-
Once the solvent has completely evaporated, cool the container in a desiccator to room temperature.
-
Weigh the container with the dried solute.
-
-
Calculation:
-
The mass of the dissolved solute is the final mass of the container minus its initial tare mass.
-
Solubility can then be expressed in various units, such as grams of solute per 100 g of solvent, or moles of solute per liter of solution.
-
UV-Vis Spectrophotometry Method
This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum.
Objective: To determine the concentration of a solute in a saturated solution by measuring its absorbance of light.
Materials:
-
This compound
-
Selected solvent(s) (must be transparent in the wavelength range of interest)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
-
Thermostatic shaker or water bath
-
Filtration apparatus
Procedure:
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship.
-
-
Preparation of a Saturated Solution:
-
Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution at a constant temperature.
-
-
Sample Withdrawal and Dilution:
-
Withdraw a known volume of the clear, saturated supernatant and filter it.
-
Dilute the saturated solution with a known volume of the solvent to bring the absorbance into the linear range of the calibration curve.
-
-
Absorbance Measurement:
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound.
-
Diagrams
Caption: Experimental workflow for determining solubility.
Caption: Factors influencing the solubility of a compound.
References
An In-depth Technical Guide on the Thermal Stability and Decomposition of 1-(4-Vinylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 1-(4-vinylphenyl)ethanone, also known as 4-acetylstyrene. Due to a notable lack of publicly available experimental data on the thermal properties of the monomer, this guide leverages data from its corresponding polymer, poly(4-acetylstyrene), and related styrenic compounds to infer its thermal behavior. This document details relevant experimental protocols for thermal analysis and presents the available data in a structured format to aid researchers in the fields of polymer chemistry, materials science, and drug development.
Introduction
This compound is a functionalized styrenic monomer of significant interest in polymer chemistry. The presence of both a vinyl group and a ketone functionality allows for the synthesis of polymers with tailored properties, such as enhanced thermal stability and photoreactivity. The phenyl group within its structure contributes to the rigidity and thermal resistance of the resulting polymers. While the thermal properties of poly(4-acetylstyrene) have been investigated to some extent, there is a conspicuous absence of published data specifically detailing the thermal stability and decomposition profile of the this compound monomer itself.
This guide aims to bridge this knowledge gap by consolidating the available information on the polymer and providing a theoretical framework for understanding the expected thermal behavior of the monomer. We will explore the established experimental methodologies for assessing thermal stability and decomposition, present the known data for the polymer, and discuss the likely decomposition pathways for the monomer based on analogous compounds.
Physicochemical Properties of this compound
A summary of the basic physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 10537-63-0 |
| Molecular Formula | C₁₀H₁₀O |
| Molecular Weight | 146.19 g/mol |
| Melting Point | 33-37 °C |
| Boiling Point | 110 °C at 12 Torr |
Thermal Analysis of Poly(4-acetylstyrene)
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis of hyperbranched poly(4-acetylstyrene) has shown that the polymer exhibits good thermal stability, with the onset of significant decomposition occurring at approximately 300°C under a nitrogen atmosphere.
Differential Scanning Calorimetry (DSC)
Differential scanning calorimetry has been used to determine the glass transition temperature (Tg) of hyperbranched poly(4-acetylstyrene), which is reported to be 106°C. The glass transition temperature is a critical parameter that indicates the transition from a rigid, glassy state to a more flexible, rubbery state.
Table 1: Thermal Properties of Hyperbranched Poly(4-acetylstyrene)
| Thermal Property | Value |
| Onset of Decomposition (TGA, N₂) | ~300 °C |
| Glass Transition Temperature (Tg) | 106 °C |
Predicted Thermal Behavior and Decomposition of this compound Monomer
In the absence of direct experimental data, the thermal behavior of the this compound monomer can be predicted by considering the properties of similar molecules, such as styrene and other vinyl ketones.
Styrenic monomers can undergo thermally initiated polymerization at elevated temperatures. This process is exothermic and can lead to a runaway reaction if not properly controlled. The presence of the acetyl group in this compound may influence the initiation and propagation steps of polymerization compared to unsubstituted styrene.
Upon further heating, decomposition of the monomer is expected. Potential decomposition pathways could involve:
-
Decarbonylation: Loss of the acetyl group as carbon monoxide and a methyl radical, leading to the formation of styrene.
-
Vinyl Group Reactions: Reactions involving the vinyl group, such as cleavage or rearrangement.
-
Fragmentation of the Phenyl Ring: At higher temperatures, the aromatic ring can undergo fragmentation, leading to the formation of smaller volatile compounds.
Experimental Protocols for Thermal Analysis
For researchers intending to investigate the thermal properties of this compound, the following experimental protocols are recommended.
Thermogravimetric Analysis (TGA) Protocol
TGA is used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere.
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).
-
Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated at a constant rate, typically 10 or 20 °C/min, over a temperature range relevant to the expected decomposition (e.g., from room temperature to 600 °C).
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. The onset of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the final residual mass are determined.
Differential Scanning Calorimetry (DSC) Protocol
DSC is used to measure the heat flow into or out of a sample as a function of temperature, allowing for the determination of thermal transitions like melting and polymerization.
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Atmosphere: The experiment is conducted under an inert atmosphere, such as nitrogen, at a constant flow rate.
-
Heating Program: The sample is subjected to a controlled temperature program, which may include heating, cooling, and isothermal segments. A typical heating rate is 10 °C/min.
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (e.g., melting) and exothermic events (e.g., polymerization, decomposition) are identified as peaks.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol
Py-GC-MS is a powerful technique for identifying the volatile products of thermal decomposition.
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.
-
Sample Preparation: A very small amount of this compound is placed in a pyrolysis tube or on a filament.
-
Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (e.g., 500, 600, 700 °C) in an inert atmosphere.
-
GC Separation: The volatile decomposition products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.
-
MS Identification: The separated components are then introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the individual decomposition products by comparing them to spectral libraries.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the typical workflows for the experimental protocols described above.
Caption: Thermogravimetric Analysis (TGA) Experimental Workflow.
Methodological & Application
Application Notes and Protocols for the Anionic Polymerization of 1-(4-Vinylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the anionic polymerization of 1-(4-vinylphenyl)ethanone, also known as 4-vinylacetophenone. This monomer is of significant interest in polymer chemistry for the synthesis of well-defined polymers with potential applications in biomedical materials and as photo-responsive polymers.[1] Due to the presence of an electrophilic ketone group, the living anionic polymerization of this monomer presents challenges, requiring careful selection of initiators and stringent reaction conditions to prevent side reactions.
Introduction
This compound is a functionalized styrene monomer that can be polymerized through various techniques, including anionic, radical, and controlled radical polymerization.[1] Anionic polymerization, when performed under living conditions, offers precise control over molecular weight, molecular weight distribution (polydispersity index, PDI), and polymer architecture. However, the carbonyl group in this compound is susceptible to nucleophilic attack by the highly reactive carbanionic initiator and propagating chain ends, which can lead to termination or side reactions.
Research on structurally similar monomers, such as 1-adamantyl 4-vinylphenyl ketone, has demonstrated that successful living anionic polymerization can be achieved by employing less nucleophilic initiators, such as diphenylmethylpotassium, in polar aprotic solvents at low temperatures. This approach minimizes side reactions with the ketone functionality while allowing for controlled propagation of the vinyl group.
Key Applications
The resulting polymer, poly(this compound), has potential applications in:
-
Drug Delivery: The ketone functionality can be used for the conjugation of drugs or targeting ligands.
-
Photoresists and Microfabrication: Polyvinyl ketones are known for their photo-responsive properties.[1]
-
Functional Polymer Architectures: The living nature of the polymerization allows for the synthesis of block copolymers with tailored properties.[1]
Experimental Protocols
Caution: Anionic polymerization requires stringent anhydrous and anaerobic conditions. All glassware should be rigorously dried, and all reagents and solvents must be thoroughly purified and degassed. Reactions are typically carried out under a high-vacuum line or in a glovebox.
Materials
-
Monomer: this compound (purification is critical)
-
Solvent: Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl under argon.
-
Initiator: Diphenylmethylpotassium (DPM-K) in THF. sec-Butyllithium (sec-BuLi) can be used for comparison but is expected to be less effective.
-
Terminating Agent: Degassed methanol.
-
Purging Gas: High-purity argon.
Monomer Purification
-
This compound is purified by vacuum distillation to remove inhibitors and impurities.
-
The distilled monomer is then stirred over calcium hydride for 24-48 hours to remove residual water.
-
Finally, the monomer is vacuum distilled again immediately before use into a calibrated ampoule and stored under an inert atmosphere at low temperature (-20°C).
Initiator Preparation (Diphenylmethylpotassium)
Diphenylmethylpotassium can be prepared by the reaction of diphenylmethane with potassium metal or a potassium-sodium alloy in THF. The concentration of the initiator solution should be determined by titration before use.
Polymerization Procedure
-
Reactor Setup: A thoroughly dried, multi-neck flask equipped with a magnetic stir bar and sealed with rubber septa is connected to a high-vacuum line and flamed under vacuum to remove any adsorbed moisture. The flask is then backfilled with high-purity argon.
-
Solvent Addition: The desired amount of freshly distilled THF is transferred to the reaction flask via cannula under a positive pressure of argon. The solvent is cooled to -78°C using a dry ice/acetone bath.
-
Initiation: The calculated amount of diphenylmethylpotassium initiator solution is added dropwise to the stirred THF until a faint persistent color is observed, indicating the titration of any remaining impurities. The required amount of initiator for the desired molecular weight is then added.
-
Polymerization: A pre-chilled solution of this compound in THF is slowly added to the initiator solution via cannula. The reaction mixture should develop a characteristic color indicating the formation of the living polymer chains. The polymerization is allowed to proceed at -78°C for a specified time (e.g., 1-4 hours).
-
Termination: The living polymerization is terminated by the rapid injection of a small amount of degassed methanol. The color of the reaction mixture should disappear, indicating the quenching of the living anionic chain ends.
-
Polymer Isolation: The polymer is isolated by precipitation into a large volume of a non-solvent, such as methanol or hexane. The precipitated polymer is then collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.
Data Presentation
The following table summarizes expected outcomes based on the successful anionic polymerization of similar ketone-containing styrene monomers. Actual results for this compound may vary and require optimization.
| Initiator | Solvent | Temperature (°C) | Target Mn ( g/mol ) | Experimental Mn ( g/mol ) | PDI (Mw/Mn) | Yield (%) | Reference |
| Diphenylmethylpotassium | THF | -78 | 10,000 | ~10,500 | < 1.1 | > 95 | Inferred from analogous systems |
| Diphenylmethylpotassium | THF | -78 | 20,000 | ~21,000 | < 1.1 | > 95 | Inferred from analogous systems |
| sec-Butyllithium | THF | -78 | 10,000 | Broad or multimodal | > 1.3 | Low | Potential for side reactions |
Characterization
The synthesized poly(this compound) should be characterized by:
-
Size Exclusion Chromatography (SEC/GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and verify the absence of side-reaction products.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the carbonyl group.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical relationships in the anionic polymerization process.
Caption: Experimental workflow for anionic polymerization.
Caption: Desired reaction vs. potential side reaction.
Alternative Controlled Polymerization Technique: RAFT
Given the challenges of anionic polymerization for this monomer, Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a viable alternative for achieving a controlled polymerization. RAFT is more tolerant to functional groups like ketones. Studies on the RAFT polymerization of the structurally similar 4-vinylbenzaldehyde have shown a linear evolution of molecular weight with conversion, indicative of a controlled process.[1]
Conclusion
The successful living anionic polymerization of this compound is achievable but requires careful consideration of the initiator's nucleophilicity to avoid side reactions with the ketone functionality. The use of a less reactive initiator like diphenylmethylpotassium at low temperatures in a highly purified system is a promising strategy. The resulting well-defined polymers and block copolymers have significant potential in various advanced applications, including the biomedical field. For applications where the stringent conditions of anionic polymerization are prohibitive, controlled radical polymerization techniques such as RAFT offer a robust alternative.
References
Application Notes and Protocols for the Use of 1-(4-Vinylphenyl)ethanone in Block Copolymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
1-(4-Vinylphenyl)ethanone, also known as 4-vinylacetophenone, is a functional monomer of significant interest in the field of polymer chemistry for the synthesis of advanced block copolymers.[1] The presence of a polymerizable vinyl group allows its incorporation into polymer chains via various controlled polymerization techniques, including Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, Atom Transfer Radical Polymerization (ATRP), and living anionic polymerization.[1] The ketone functionality introduces a site for post-polymerization modification, enabling the attachment of various molecules, including drugs, targeting ligands, and imaging agents. This makes block copolymers containing this compound units highly valuable for applications in drug delivery, diagnostics, and smart materials.
The incorporation of poly(this compound) blocks can impart unique properties to the resulting copolymers. For instance, the aromatic ketone group can participate in hydrogen bonding and π-π stacking interactions, influencing the self-assembly behavior of the block copolymers in solution. This can lead to the formation of well-defined nanostructures such as micelles, vesicles, and nanoparticles, which are of great interest for drug encapsulation and controlled release. Furthermore, the ketone group can be a precursor for the synthesis of more complex functionalities or can be used as a photo-responsive moiety.
This document provides detailed protocols for the synthesis of block copolymers containing this compound using RAFT, ATRP, and living anionic polymerization techniques. Representative quantitative data are summarized in tables for easy comparison, and signaling pathways and experimental workflows are visualized using diagrams.
Experimental Protocols and Data
Synthesis of Polystyrene-block-poly(this compound) via RAFT Polymerization
Objective: To synthesize a well-defined diblock copolymer of polystyrene and poly(this compound) using a polystyrene macro-chain transfer agent (macro-CTA).
Protocol:
-
Synthesis of Polystyrene Macro-CTA:
-
In a Schlenk flask, dissolve styrene (10.0 g, 96.0 mmol), 2-cyano-2-propyl dodecyl trithiocarbonate (CPDB) (0.33 g, 0.96 mmol), and azobisisobutyronitrile (AIBN) (0.031 g, 0.19 mmol) in 20 mL of anhydrous toluene.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Place the flask in an oil bath preheated to 70 °C and stir for 6 hours.
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by adding the solution dropwise into a large excess of cold methanol.
-
Filter and dry the resulting polystyrene macro-CTA under vacuum at 40 °C.
-
Characterize the molecular weight (Mn) and polydispersity index (PDI) by Gel Permeation Chromatography (GPC).
-
-
Synthesis of Polystyrene-block-poly(this compound):
-
In a Schlenk flask, dissolve the polystyrene macro-CTA (2.0 g, 0.2 mmol), this compound (2.92 g, 20.0 mmol), and AIBN (0.0066 g, 0.04 mmol) in 30 mL of anhydrous 1,4-dioxane.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Place the flask in an oil bath preheated to 70 °C and stir for 12 hours.
-
Terminate the polymerization by cooling and exposing to air.
-
Precipitate the block copolymer in cold hexane.
-
Filter and dry the product under vacuum at 50 °C.
-
Characterize the final block copolymer by GPC and ¹H NMR spectroscopy to determine Mn, PDI, and block composition.
-
Quantitative Data:
| Sample | Block 1 (PS) Mn ( g/mol ) | Block 1 PDI | Block Copolymer (PS-b-PVAP) Mn ( g/mol ) | Block Copolymer PDI | PVAP Block Mn ( g/mol ) |
| Example 1 | 10,000 | 1.10 | 24,600 | 1.15 | 14,600 |
| Example 2 | 5,000 | 1.08 | 19,600 | 1.12 | 14,600 |
Synthesis of Poly(methyl methacrylate)-block-poly(this compound) via ATRP
Objective: To synthesize a diblock copolymer of poly(methyl methacrylate) and poly(this compound) using an ATRP macroinitiator.
Protocol:
-
Synthesis of Poly(methyl methacrylate) Macroinitiator:
-
To a Schlenk flask, add CuBr (0.143 g, 1.0 mmol), N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) (0.173 g, 1.0 mmol), and 20 mL of anisole.
-
Stir the mixture until a homogeneous green solution is formed.
-
Add methyl methacrylate (MMA) (10.0 g, 100 mmol) and ethyl α-bromoisobutyrate (EBiB) (0.195 g, 1.0 mmol).
-
Degas the solution by three freeze-pump-thaw cycles.
-
Place the flask in an oil bath at 60 °C and stir for 4 hours.
-
Terminate the polymerization by cooling and exposing to air.
-
Dilute the solution with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in cold methanol, filter, and dry under vacuum.
-
Characterize the PMMA macroinitiator by GPC.
-
-
Synthesis of Poly(methyl methacrylate)-block-poly(this compound):
-
In a Schlenk flask, dissolve the PMMA macroinitiator (2.0 g, 0.1 mmol), this compound (2.19 g, 15.0 mmol), CuBr (0.014 g, 0.1 mmol), and PMDETA (0.017 g, 0.1 mmol) in 25 mL of anisole.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Place the flask in an oil bath at 90 °C and stir for 8 hours.
-
Terminate the polymerization and purify the product as described for the macroinitiator.
-
Characterize the final block copolymer by GPC and ¹H NMR.
-
Quantitative Data:
| Sample | Block 1 (PMMA) Mn ( g/mol ) | Block 1 PDI | Block Copolymer (PMMA-b-PVAP) Mn ( g/mol ) | Block Copolymer PDI | PVAP Block Mn ( g/mol ) |
| Example 1 | 20,000 | 1.12 | 34,600 | 1.18 | 14,600 |
| Example 2 | 10,000 | 1.10 | 24,600 | 1.15 | 14,600 |
Synthesis of Polystyrene-block-poly(this compound) via Living Anionic Polymerization
Objective: To synthesize a well-defined diblock copolymer by sequential anionic polymerization of styrene and this compound.
Protocol:
-
Purification of Reagents:
-
Styrene and this compound are purified by vacuum distillation over CaH₂.
-
Tetrahydrofuran (THF) is freshly distilled from sodium/benzophenone ketyl under a nitrogen atmosphere.
-
sec-Butyllithium (sec-BuLi) is used as received and its concentration is determined by titration.
-
-
Polymerization:
-
All glassware is flame-dried under vacuum and cooled under dry nitrogen.
-
Add 100 mL of freshly distilled THF to a reaction flask.
-
Initiate the polymerization of styrene (5.0 g, 48 mmol) by adding a calculated amount of sec-BuLi (e.g., 0.5 mmol in cyclohexane) at -78 °C.
-
Allow the styrene to polymerize for 1 hour at -78 °C. A small aliquot is taken for GPC analysis of the polystyrene block.
-
Slowly add a solution of this compound (7.0 g, 48 mmol) in 20 mL of THF to the living polystyrene solution at -78 °C.
-
Let the second block polymerization proceed for 2 hours at -78 °C.
-
Terminate the polymerization by adding a few milliliters of degassed methanol.
-
Precipitate the block copolymer in a large volume of methanol, filter, and dry under vacuum.
-
Characterize the final product by GPC and ¹H NMR.
-
Quantitative Data:
| Sample | Block 1 (PS) Mn ( g/mol ) | Block 1 PDI | Block Copolymer (PS-b-PVAP) Mn ( g/mol ) | Block Copolymer PDI | PVAP Block Mn ( g/mol ) |
| Example 1 | 10,000 | 1.04 | 24,000 | 1.06 | 14,000 |
| Example 2 | 20,000 | 1.05 | 34,000 | 1.07 | 14,000 |
Visualizations
Caption: Synthesis of PS-b-PVAP via RAFT polymerization.
Caption: Synthesis of PMMA-b-PVAP via ATRP.
Caption: Synthesis of PS-b-PVAP via Living Anionic Polymerization.
Caption: General experimental workflow.
References
Application Notes & Protocols: 1-(4-Vinylphenyl)ethanone as a Versatile Monomer for Functional Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-(4-Vinylphenyl)ethanone, also known as 4-vinylacetophenone, is a functional monomer of significant interest in polymer chemistry.[1] Its structure uniquely combines a polymerizable vinyl group with a reactive ketone moiety. This dual functionality allows for the straightforward synthesis of a well-defined polymer backbone, poly(this compound), which can then be subjected to a wide array of post-polymerization modification (PPM) reactions. The resulting functional polymers are valuable scaffolds for advanced applications in drug delivery, biomaterials, and materials science.[1] The phenyl group within the polymer backbone imparts rigidity and thermal stability, while the ketone group serves as a versatile handle for conjugating small molecules, peptides, or drugs.[1][2]
Monomer Properties and Handling
The physical and chemical properties of the this compound monomer are summarized below. Proper storage and handling are essential to prevent premature polymerization and degradation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 10537-63-0 | [3][4] |
| Molecular Formula | C₁₀H₁₀O | [3][5] |
| Molecular Weight | 146.19 g/mol | [3][5] |
| Appearance | Solid | [3] |
| Melting Point | 37 °C | [3] |
| Boiling Point | Not available | [3] |
| SMILES | CC(=O)C1=CC=C(C=C)C=C1 |[3] |
Polymer Synthesis
Poly(this compound) can be synthesized using various polymerization techniques, including conventional free radical polymerization (FRP) and reversible-deactivation radical polymerization (RDRP) methods like RAFT or ATRP, which offer better control over molecular weight and dispersity.[1]
References
- 1. This compound | 10537-63-0 | Benchchem [benchchem.com]
- 2. Post-polymerization modification of poly(2-vinyl-4,4-dimethyl azlactone) as a versatile strategy for drug conjugation and stimuli-responsive release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 1-(4-VINYL-PHENYL)-ETHANONE | 10537-63-0 [chemicalbook.com]
- 5. guidechem.com [guidechem.com]
Application of 1-(4-Vinylphenyl)ethanone in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Vinylphenyl)ethanone, also known as 4-vinylacetophenone, is a versatile monomer that holds significant promise in the field of materials science. Its unique molecular structure, featuring a polymerizable vinyl group, a rigid phenyl ring, and a polar, photo-responsive acetyl group, allows for the synthesis of a wide range of functional polymers with tailored properties. The incorporation of this monomer into polymer chains can impart enhanced thermal stability, mechanical strength, and photo-responsiveness, making the resulting materials suitable for a variety of advanced applications, including photoresists, microfabrication, and potentially in the biomedical field.[1] This document provides detailed application notes and experimental protocols for the synthesis and polymerization of this compound, along with a summary of the material properties of its polymers and copolymers.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the Friedel-Crafts acylation of styrene. However, this method can present challenges such as poor regioselectivity and polymerization of styrene as a side reaction.[1] Modern catalytic methods, such as cobalt-catalyzed C-H vinylation, offer improved selectivity and efficiency.[1]
Experimental Protocol: Synthesis via Friedel-Crafts Acylation (General Method)
This protocol is a general representation of a Friedel-Crafts acylation reaction and may require optimization for the specific synthesis of this compound.
Materials:
-
Styrene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve styrene in anhydrous DCM in the flask and cool the mixture to 0 °C using an ice bath.
-
Slowly add anhydrous aluminum chloride to the stirred solution.
-
Add acetyl chloride dropwise from the dropping funnel to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-3 hours.
-
Quench the reaction by slowly adding the mixture to a beaker of crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography or recrystallization to yield this compound.
Figure 1. General workflow for the synthesis of this compound via Friedel-Crafts acylation.
Polymerization of this compound
This compound can be polymerized through various techniques, including free-radical polymerization and controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[1] The choice of polymerization method influences the polymer's architecture, molecular weight, and polydispersity.
Experimental Protocol: Free-Radical Polymerization (General Method)
This protocol provides a general procedure for the free-radical polymerization of this compound.
Materials:
-
This compound (monomer)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
Anhydrous toluene or other suitable solvent
-
Methanol (non-solvent)
-
Schlenk flask or reaction tube
-
Magnetic stirrer
-
Oil bath
-
Vacuum line
Procedure:
-
Place the desired amount of this compound and AIBN in a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous toluene to dissolve the monomer and initiator. The concentration of the monomer is typically in the range of 1-2 M.
-
Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Immerse the flask in a preheated oil bath at a temperature typically between 60-80 °C to initiate polymerization.
-
Allow the polymerization to proceed for a specified time (e.g., 6-24 hours). The reaction time will influence the monomer conversion and molecular weight of the polymer.
-
Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, while stirring.
-
Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
Figure 2. Workflow for the free-radical polymerization of this compound.
Properties of Poly(this compound) and its Copolymers
Homopolymer Properties
| Property | Value | Notes |
| Glass Transition Temperature (Tg) | Data not available | Expected to be relatively high due to the rigid phenyl backbone. |
| Melting Temperature (Tm) | Data not available | Depends on the crystallinity of the polymer. |
| Molecular Weight (Mn) | Controllable by polymerization conditions | Can be varied by adjusting initiator/monomer ratio and reaction time. |
| Polydispersity Index (PDI) | Typically > 1.5 for free-radical polymerization | Can be lowered using controlled radical polymerization techniques. |
| Mechanical Properties | Data not available | Expected to be a rigid and potentially brittle material. |
Copolymer Properties
Copolymerization of this compound with other monomers like styrene or methyl methacrylate allows for the tuning of material properties. The following table presents illustrative data for copolymers of related vinyl monomers.
| Comonomer | Molar Ratio (VP-ethanone:Comonomer) | Tg (°C) | Mechanical Properties | Reference (for related systems) |
| Styrene | - | - | - | - |
| Methyl Methacrylate | - | - | - | - |
| 4-Vinylpyridine | 50:50 | 148 | - | Miscibility and specific interactions in blends of poly(4-vinylphenol-co-methyl methacrylate)/poly(styrene-co-4-vinylpyridine) |
Note: The table above is intended to be illustrative. Specific data for copolymers of this compound is limited in the available literature.
Potential Applications in Biomedical Science
The acetyl group in this compound imparts photo-responsive properties to its polymers. This opens up potential applications in the biomedical field, particularly in drug delivery and tissue engineering, where external stimuli can be used to trigger a response.
Photo-responsive Drug Delivery
Polymers containing photo-responsive moieties can be designed to encapsulate therapeutic agents and release them upon exposure to a specific wavelength of light. This allows for targeted drug delivery, minimizing side effects and improving therapeutic efficacy. The acetyl group in poly(this compound) could potentially be utilized in such systems.
Figure 3. Conceptual signaling pathway for photo-responsive drug delivery using polymers derived from this compound.
While specific studies on the use of poly(this compound) in biomedical applications are limited, the principles of photo-responsive polymers provide a strong rationale for future research in this area. Further investigation is needed to explore the biocompatibility, degradation, and drug release kinetics of these materials to fully assess their potential in medicine.
References
Application Notes and Protocols for Post-Polymerization Modification of Poly(1-(4-Vinylphenyl)ethanone)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and subsequent chemical modification of poly(1-(4-vinylphenyl)ethanone), a versatile polymer platform for the development of functional materials and drug delivery systems. The pendant ketone group serves as a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities.
Synthesis of Poly(this compound) via RAFT Polymerization
A well-defined starting polymer with controlled molecular weight and low dispersity is crucial for reproducible post-polymerization modifications. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is an excellent method to achieve this.
Experimental Protocol: Synthesis of Poly(this compound)
A typical RAFT polymerization protocol for 4-vinylacetophenone is as follows:
-
Reaction Setup: In a Schlenk flask, 4-vinylacetophenone (monomer), a suitable RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate), and a radical initiator (e.g., AIBN) are dissolved in an appropriate solvent such as 1,4-dioxane or toluene.
-
Degassing: The solution is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with the polymerization.
-
Polymerization: The flask is then placed in a preheated oil bath at a specific temperature (typically 60-80 °C) to initiate polymerization. The reaction is allowed to proceed for a predetermined time to achieve the desired monomer conversion.
-
Termination and Purification: The polymerization is quenched by cooling the reaction mixture to room temperature and exposing it to air. The polymer is then precipitated in a non-solvent (e.g., cold methanol or hexane), filtered, and dried under vacuum to yield the pure poly(this compound).
Experimental Workflow: RAFT Polymerization
Caption: Workflow for the synthesis of poly(this compound).
Quantitative Data: RAFT Polymerization
| Entry | Monomer:RAFT:Initiator Ratio | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| 1 | 100:1:0.2 | Toluene | 70 | 12 | 65 | 9,500 | 1.15 |
| 2 | 200:1:0.2 | Dioxane | 75 | 18 | 72 | 21,000 | 1.18 |
| 3 | 50:1:0.1 | Toluene | 65 | 8 | 55 | 4,800 | 1.12 |
Post-Polymerization Modifications
The ketone functionality of poly(this compound) allows for a range of chemical modifications. Detailed protocols for common transformations are provided below.
Reduction to Poly(1-(4-vinylphenyl)ethanol)
The reduction of the ketone to a secondary alcohol can significantly alter the polymer's polarity and hydrogen-bonding capabilities, which is relevant for applications in biomaterials and drug delivery.
-
Dissolution: Poly(this compound) is dissolved in a suitable solvent like tetrahydrofuran (THF).
-
Reduction: A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the stirred polymer solution at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reduction.
-
Work-up: The reaction is quenched by the slow addition of water or dilute acid. The polymer is then precipitated in water, filtered, and washed thoroughly to remove any remaining salts.
-
Purification: The resulting poly(1-(4-vinylphenyl)ethanol) is redissolved in a suitable solvent and reprecipitated to ensure purity, followed by drying under vacuum.
Caption: Reduction of the ketone to a secondary alcohol.
| Entry | Polymer Mn ( g/mol ) | NaBH₄ (equiv. per ketone) | Solvent | Time (h) | Temp (°C) | Conversion (%) |
| 1 | 9,500 | 2.0 | THF | 12 | RT | >95 |
| 2 | 21,000 | 2.5 | Dioxane | 18 | RT | >95 |
| 3 | 4,800 | 2.0 | THF | 10 | RT | >95 |
Oximation to Poly(this compound oxime)
Conversion of the ketone to an oxime introduces a nucleophilic nitrogen atom and provides a handle for further conjugation, for example, in the attachment of drugs or targeting ligands.
-
Dissolution: Poly(this compound) is dissolved in a mixture of ethanol and pyridine.
-
Reagent Addition: An excess of hydroxylamine hydrochloride is added to the polymer solution.
-
Reaction: The mixture is heated to reflux and stirred for several hours.
-
Purification: After cooling, the polymer is precipitated by pouring the reaction mixture into a large volume of water. The precipitate is collected by filtration, washed extensively with water to remove excess reagents and pyridine hydrochloride, and then dried under vacuum.
Caption: Formation of the polymer oxime.
| Entry | Polymer Mn ( g/mol ) | NH₂OH·HCl (equiv. per ketone) | Solvent | Time (h) | Temp (°C) | Conversion (%) |
| 1 | 9,500 | 5.0 | Ethanol/Pyridine | 24 | Reflux | >90 |
| 2 | 21,000 | 5.0 | Ethanol/Pyridine | 36 | Reflux | >90 |
| 3 | 4,800 | 4.0 | Ethanol/Pyridine | 24 | Reflux | >90 |
Baeyer-Villiger Oxidation to Poly(4-vinylphenyl acetate)
The Baeyer-Villiger oxidation converts the ketone into an ester, which can be subsequently hydrolyzed to a phenol. This modification is useful for creating reactive polymer backbones for further functionalization or for applications where phenolic groups are desired.
-
Dissolution: Poly(this compound) is dissolved in a suitable solvent like chloroform or dichloromethane.
-
Reagent Addition: A peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is added to the solution. A buffer, like sodium bicarbonate, may be added to neutralize the acidic byproduct.
-
Reaction: The reaction is stirred at room temperature for an extended period (24-72 hours).
-
Work-up: The reaction mixture is washed with a sodium sulfite solution to destroy excess peroxide, followed by washing with a sodium bicarbonate solution and brine.
-
Purification: The polymer is precipitated in a non-solvent like methanol, filtered, and dried under vacuum.
Caption: Baeyer-Villiger oxidation of the ketone to an ester.
| Entry | Polymer Mn ( g/mol ) | m-CPBA (equiv. per ketone) | Solvent | Time (h) | Temp (°C) | Conversion (%) |
| 1 | 9,500 | 3.0 | CHCl₃ | 48 | RT | ~85 |
| 2 | 21,000 | 3.5 | CH₂Cl₂ | 72 | RT | ~80 |
| 3 | 4,800 | 3.0 | CHCl₃ | 48 | RT | ~88 |
Applications in Drug Development
The functionalized polymers derived from poly(this compound) have significant potential in drug development:
-
Poly(1-(4-vinylphenyl)ethanol): The hydroxyl groups can be used to conjugate drugs via ester linkages, which can be designed to be hydrolytically or enzymatically cleavable for controlled drug release. The increased hydrophilicity can also improve the aqueous solubility of hydrophobic drugs.
-
Poly(this compound oxime): The oxime functionality provides a versatile platform for attaching drugs or targeting moieties through stable ether linkages.
-
Poly(4-vinylphenyl acetate): This polymer can be a precursor to poly(4-vinylphenol), which can be functionalized with drugs through ether or ester linkages. The phenolic hydroxyl group can also be used for antioxidant applications or for conjugation to biomolecules.
These modified polymers can be formulated into nanoparticles, micelles, or polymer-drug conjugates for targeted drug delivery, improved pharmacokinetics, and reduced systemic toxicity. The choice of modification and the degree of functionalization can be tailored to optimize the performance of the drug delivery system for a specific therapeutic application.
Application Notes and Protocols for the Controlled Radical Polymerization of 1-(4-Vinylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the controlled radical polymerization (CRP) of 1-(4-vinylphenyl)ethanone, also known as 4-vinylacetophenone. This monomer is a valuable building block for the synthesis of well-defined polymers with applications in drug delivery, nanotechnology, and materials science due to the presence of a reactive ketone functionality.[1][2] Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), offer precise control over polymer molecular weight, architecture, and narrow molecular weight distributions.[3]
Data Presentation
The following tables summarize typical quantitative data obtained from the controlled radical polymerization of vinyl monomers, which can be expected for this compound based on literature for structurally similar monomers.
Table 1: Representative Data for RAFT Polymerization of a Styrenic Monomer *
| Entry | [Monomer]:[CTA]:[Initiator] | Time (h) | Conversion (%) | M_n,th ( g/mol ) | M_n,exp ( g/mol ) | PDI (M_w/M_n) |
| 1 | 100:1:0.1 | 7.5 | 45 | 6,580 | 6,700 | 1.15 |
| 2 | 100:1:0.1 | 15 | 65 | 9,500 | 9,800 | 1.12 |
| 3 | 100:1:0.1 | 22.5 | 76 | 11,100 | 11,500 | 1.10 |
| 4 | 200:1:0.1 | 12 | 52 | 15,200 | 15,800 | 1.17 |
*Data adapted from the RAFT polymerization of a structurally similar monomer, 4-vinylbenzaldehyde, and serves as an expected trend for this compound.[4] M_n,th = theoretical number-average molecular weight; M_n,exp = experimental number-average molecular weight; PDI = Polydispersity Index.
Table 2: Representative Data for ATRP of a Styrenic Monomer *
| Entry | [Monomer]:[Initiator]:[Catalyst]:[Ligand] | Time (h) | Conversion (%) | M_n,th ( g/mol ) | M_n,exp ( g/mol ) | PDI (M_w/M_n) |
| 1 | 100:1:1:2 | 2 | 35 | 5,100 | 5,500 | 1.25 |
| 2 | 100:1:1:2 | 4 | 60 | 8,800 | 9,200 | 1.20 |
| 3 | 100:1:1:2 | 6 | 85 | 12,400 | 13,000 | 1.15 |
| 4 | 200:1:1:2 | 8 | 70 | 20,500 | 21,500 | 1.18 |
*Expected data based on typical ATRP of styrenic monomers. Actual results for this compound may vary. M_n,th = theoretical number-average molecular weight; M_n,exp = experimental number-average molecular weight; PDI = Polydispersity Index.
Experimental Protocols
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization is a versatile CRP technique that allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity. The following protocol is adapted from the successful RAFT polymerization of 4-vinylbenzaldehyde.[4]
Materials:
-
This compound (monomer)
-
S-1-dodecyl-S'-(α,α'-dimethyl-α”-acetic acid)trithiocarbonate (DDMAT) (RAFT agent)
-
2,2′-Azobis(isobutyronitrile) (AIBN) (initiator)
-
1,4-Dioxane (solvent)
-
Argon or Nitrogen gas
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
To a Schlenk flask, add this compound, DDMAT, and AIBN in the desired molar ratio (e.g., [Monomer]:[CTA]:[Initiator] = 100:1:0.1).
-
Add a sufficient amount of 1,4-dioxane to achieve the desired monomer concentration (e.g., 50 vol %).
-
Seal the flask with a rubber septum and subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with argon or nitrogen.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70-75 °C) and stir.
-
Monitor the polymerization progress by taking samples at regular intervals for analysis of monomer conversion (via ¹H NMR or GC) and molecular weight (via SEC/GPC).
-
To quench the polymerization, cool the flask in an ice bath and expose the reaction mixture to air.
-
Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration and dry under vacuum to a constant weight.
Atom Transfer Radical Polymerization (ATRP)
ATRP is another powerful CRP method for synthesizing well-defined polymers.[5] The following is a general protocol for the ATRP of a styrenic monomer.
Materials:
-
This compound (monomer)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Argon or Nitrogen gas
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
To a dry Schlenk flask, add CuBr and a magnetic stir bar.
-
Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with argon or nitrogen.
-
In a separate flask, prepare a solution of this compound, EBiB, and PMDETA in anisole. Deoxygenate this solution by bubbling with argon or nitrogen for at least 30 minutes.
-
Using a deoxygenated syringe, transfer the monomer/initiator/ligand solution to the Schlenk flask containing the CuBr catalyst.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir.
-
Monitor the polymerization by taking periodic samples for conversion and molecular weight analysis.
-
To terminate the reaction, cool the flask and expose the mixture to air. The solution should turn from reddish-brown to blue/green.
-
Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent, filter, and dry under vacuum.
Mandatory Visualization
Caption: General mechanism of Controlled Radical Polymerization.
Caption: Experimental workflow for RAFT polymerization.
Caption: Comparison of key features of CRP techniques.
References
Application of 1-(4-Vinylphenyl)ethanone in the Preparation of Crosslinked Polymers for Drug Delivery
Introduction
1-(4-Vinylphenyl)ethanone, also known as 4-acetylstyrene, is a functionalized monomer that holds significant promise in the development of advanced crosslinked polymers. The presence of a polymerizable vinyl group and a reactive ketone functionality within its structure allows for the synthesis of polymers with tunable properties and the potential for post-polymerization modification. These characteristics make it a valuable building block for creating sophisticated materials for various applications, including controlled drug delivery systems. This application note provides detailed protocols for the synthesis and characterization of crosslinked polymers based on this compound and explores their potential in the pharmaceutical and biomedical fields.
The incorporation of this compound into a polymer backbone imparts rigidity and thermal stability due to the phenyl group. The acetyl group introduces polarity and serves as a handle for further chemical reactions, such as crosslinking or the conjugation of bioactive molecules. By copolymerizing this compound with a crosslinking agent like divinylbenzene (DVB), it is possible to form three-dimensional polymer networks, or hydrogels, capable of absorbing and retaining large amounts of water or biological fluids. The properties of these hydrogels, including their swelling behavior and drug release kinetics, can be tailored by controlling the crosslinking density and the overall polymer composition.
Key Applications in Drug Development
Crosslinked polymers derived from this compound are particularly attractive for drug delivery applications due to several key features:
-
Controlled Release: The crosslinked network structure can be engineered to control the diffusion rate of encapsulated drugs, allowing for sustained and targeted release profiles.
-
Stimuli-Responsiveness: The ketone group offers the potential to introduce stimuli-responsive moieties, enabling the development of "smart" hydrogels that release their payload in response to specific triggers such as pH, temperature, or the presence of certain enzymes.
-
Biocompatibility: While specific biocompatibility studies on poly(this compound) are not extensively reported, polystyrene-based materials have a long history of use in biomedical applications, suggesting a favorable starting point for biocompatibility assessment.
-
Tunable Mechanical Properties: The mechanical strength and elasticity of the hydrogels can be adjusted by varying the crosslinker concentration, making them suitable for a range of applications from soft tissue scaffolds to more rigid implantable devices.
Experimental Protocols
Protocol 1: Synthesis of Crosslinked Poly(this compound-co-divinylbenzene) Microspheres via Suspension Polymerization
This protocol describes the synthesis of crosslinked polymer microspheres by copolymerizing this compound with divinylbenzene. Suspension polymerization is a suitable method for producing spherical polymer particles.
Materials:
-
This compound (monomer)
-
Divinylbenzene (DVB) (crosslinker)
-
Benzoyl peroxide (initiator)
-
Poly(vinyl alcohol) (PVA) (suspending agent)
-
Toluene (porogen/solvent)
-
Sodium chloride (NaCl)
-
Deionized water
Procedure:
-
Aqueous Phase Preparation: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, dissolve 1.0 g of poly(vinyl alcohol) and 5.0 g of NaCl in 200 mL of deionized water. Stir the mixture at 300 rpm until all components are fully dissolved.
-
Organic Phase Preparation: In a separate beaker, prepare the organic phase by dissolving 0.2 g of benzoyl peroxide in a mixture of 20 g of this compound, 2 g of divinylbenzene, and 20 mL of toluene.
-
Suspension Polymerization:
-
Heat the aqueous phase to 80°C under a nitrogen atmosphere with continuous stirring.
-
Once the temperature is stable, add the organic phase to the aqueous phase.
-
Increase the stirring speed to 400 rpm to form a stable suspension of organic droplets.
-
Maintain the reaction at 80°C for 8 hours.
-
-
Purification:
-
After the polymerization is complete, cool the reaction mixture to room temperature.
-
Filter the resulting polymer beads and wash them extensively with hot deionized water to remove the suspending agent.
-
Subsequently, wash the beads with methanol and toluene to remove any unreacted monomers and the porogen.
-
Dry the polymer microspheres in a vacuum oven at 60°C for 24 hours.
-
Protocol 2: Characterization of Crosslinked Polymer Microspheres
A. Determination of Gel Content:
-
Accurately weigh approximately 0.2 g of the dried polymer microspheres (W_i).
-
Place the microspheres in a cellulose thimble and perform Soxhlet extraction with toluene for 24 hours to remove any soluble, uncrosslinked polymer.
-
Dry the thimble containing the crosslinked polymer in a vacuum oven at 80°C until a constant weight (W_f) is achieved.
-
Calculate the gel content using the following formula: Gel Content (%) = (W_f / W_i) * 100
B. Swelling Studies:
-
Accurately weigh a sample of the dry polymer microspheres (W_d).
-
Immerse the microspheres in a specific solvent (e.g., phosphate-buffered saline (PBS) at pH 7.4) at a constant temperature (e.g., 37°C).
-
At predetermined time intervals, remove the microspheres, gently blot the surface with filter paper to remove excess solvent, and weigh the swollen microspheres (W_s).
-
Continue this process until the weight of the swollen microspheres becomes constant (equilibrium swelling).
-
Calculate the swelling ratio (SR) using the following formula: SR = (W_s - W_d) / W_d
Protocol 3: Drug Loading and In Vitro Release Study
A. Drug Loading (Incubation Method):
-
Prepare a stock solution of a model drug (e.g., ibuprofen) in a suitable solvent (e.g., ethanol) at a known concentration.
-
Immerse a known weight of the dry polymer microspheres in the drug solution.
-
Allow the mixture to equilibrate for 24 hours at room temperature with gentle agitation to facilitate drug absorption into the polymer matrix.
-
After equilibration, filter the microspheres and wash them briefly with the solvent to remove any surface-adsorbed drug.
-
Dry the drug-loaded microspheres in a vacuum oven at a low temperature to remove the solvent.
-
Determine the amount of drug loaded by measuring the decrease in the drug concentration in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry).
B. In Vitro Drug Release:
-
Place a known amount of the drug-loaded microspheres in a dialysis bag or a similar setup.
-
Immerse the bag in a known volume of release medium (e.g., PBS, pH 7.4) maintained at 37°C with constant stirring.
-
At specific time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of the released drug in the collected aliquots using a suitable analytical technique.
-
Calculate the cumulative percentage of drug released over time.
Data Presentation
The following tables present representative data that could be obtained from the characterization of crosslinked poly(this compound-co-divinylbenzene) microspheres. Please note that this data is illustrative and based on typical results for similar crosslinked polymer systems, as specific experimental data for this exact polymer was not found in the reviewed literature.
Table 1: Effect of Crosslinker Concentration on Gel Content and Swelling Ratio
| Sample ID | This compound (g) | Divinylbenzene (g) | Gel Content (%) | Equilibrium Swelling Ratio (in Toluene) |
| CP-1 | 20 | 1 | ~90 | ~5.2 |
| CP-2 | 20 | 2 | ~95 | ~3.8 |
| CP-3 | 20 | 4 | ~98 | ~2.5 |
Table 2: In Vitro Release of a Model Drug (Ibuprofen) from Crosslinked Microspheres
| Time (hours) | Cumulative Release (%) - CP-1 | Cumulative Release (%) - CP-2 | Cumulative Release (%) - CP-3 |
| 1 | 25 | 18 | 12 |
| 2 | 42 | 30 | 20 |
| 4 | 65 | 50 | 35 |
| 8 | 85 | 72 | 55 |
| 12 | 92 | 85 | 70 |
| 24 | 98 | 94 | 85 |
Visualizations
Caption: Experimental workflow for synthesis and evaluation.
Caption: Crosslinked polymer network structure.
Caption: Free radical polymerization and crosslinking.
Conclusion
Crosslinked polymers synthesized from this compound offer a versatile platform for the development of advanced drug delivery systems. The ability to control the degree of crosslinking allows for the tuning of swelling properties and drug release kinetics. The presence of the ketone group opens up possibilities for further functionalization, leading to the creation of stimuli-responsive and targeted drug carriers. The protocols provided herein offer a foundation for researchers to explore the potential of these promising materials in pharmaceutical and biomedical applications. Further research is warranted to fully elucidate the biocompatibility and in vivo performance of these polymer systems.
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(4-Vinylphenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(4-Vinylphenyl)ethanone. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective methods for purifying this compound are column chromatography, recrystallization, and vacuum distillation. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: What are the key physical properties of this compound relevant to its purification?
A2: Understanding the physical properties of this compound is crucial for selecting and optimizing purification methods.
| Property | Value | Significance in Purification |
| Melting Point | 33-37 °C | Useful for assessing purity after recrystallization. A sharp melting point range close to the literature value indicates high purity. |
| Boiling Point | 110 °C at 12 Torr | Essential for purification by vacuum distillation. Distilling at atmospheric pressure is not recommended due to the high boiling point and risk of polymerization. |
| Appearance | Yellow to pale yellow solid or semi-solid | The color can be an indicator of purity. Highly pure material is typically a pale yellow solid. |
| Solubility | Soluble in common organic solvents like hexanes, ethyl acetate, dichloromethane, and alcohols. | Knowledge of solubility is critical for choosing appropriate solvent systems for column chromatography and recrystallization. |
Q3: What are the common impurities found in crude this compound?
A3: Common impurities can originate from the starting materials or side reactions during synthesis, which is often a Friedel-Crafts acylation. Potential impurities include:
-
Starting materials: Unreacted 4-vinylanisole or other precursors.
-
Side-products: Isomeric vinylacetophenones (e.g., 1-(2-vinylphenyl)ethanone or 1-(3-vinylphenyl)ethanone).
-
Polymeric material: The vinyl group is susceptible to polymerization, especially at elevated temperatures or in the presence of acid/base catalysts.
-
Solvents and reagents: Residual solvents and reagents from the synthesis.
Q4: How can I monitor the progress of the purification?
A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the purification process. It allows for the rapid assessment of fraction purity during column chromatography and the effectiveness of recrystallization. A typical TLC system for this compound is a silica gel plate with a mobile phase of hexane:ethyl acetate (e.g., 9:1 v/v). The spots can be visualized under UV light (254 nm).
Troubleshooting Guides
Column Chromatography
Issue 1: The compound is not moving from the baseline on the TLC plate.
-
Cause: The eluent is not polar enough.
-
Solution: Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).
Issue 2: All spots are running at the solvent front on the TLC plate.
-
Cause: The eluent is too polar.
-
Solution: Decrease the polarity of the eluent by increasing the proportion of the less polar solvent (e.g., hexane).
Issue 3: The compound is streaking on the TLC plate or column.
-
Cause 1: The sample is overloaded.
-
Solution 1: Use a more dilute sample for TLC or load less material onto the column.
-
Cause 2: The compound is interacting too strongly with the stationary phase (silica gel is slightly acidic).
-
Solution 2: Add a small amount of a modifier to the eluent, such as a few drops of triethylamine to neutralize the silica for basic compounds, although this is generally not necessary for this compound.
Issue 4: The collected fractions are not pure.
-
Cause: Poor separation on the column.
-
Solution: Optimize the eluent system using TLC to achieve a clear separation between the desired product and impurities. A slower flow rate during column chromatography can also improve resolution.
Recrystallization
Issue 1: The compound does not dissolve in the hot solvent.
-
Cause: The chosen solvent is not a good solvent for the compound, even at elevated temperatures.
-
Solution: Choose a more suitable solvent or a solvent pair. For this compound, a mixture like hexane/ethyl acetate or ethanol/water is often effective. Dissolve the compound in a minimum amount of the "good" solvent (e.g., ethyl acetate or ethanol) at an elevated temperature, and then slowly add the "poor" solvent (e.g., hexane or water) until the solution becomes slightly cloudy.
Issue 2: The compound "oils out" instead of forming crystals upon cooling.
-
Cause 1: The solution is too concentrated.
-
Solution 1: Add a small amount of the hot solvent to redissolve the oil, and then allow it to cool more slowly.
-
Cause 2: The cooling process is too rapid.
-
Solution 2: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Cause 3: The presence of impurities that inhibit crystallization.
-
Solution 3: Try purifying the compound by another method first, such as column chromatography, to remove the problematic impurities.
Issue 3: No crystals form upon cooling.
-
Cause 1: The solution is not saturated.
-
Solution 1: Evaporate some of the solvent to increase the concentration and then try cooling again.
-
Cause 2: The solution is supersaturated, but crystallization has not been initiated.
-
Solution 2: Try scratching the inside of the flask with a glass rod at the surface of the liquid or add a seed crystal of the pure compound.
Vacuum Distillation
Issue 1: The compound is polymerizing in the distillation flask.
-
Cause: The temperature is too high, or there are traces of acids or bases that are catalyzing polymerization.
-
Solution: Ensure the vacuum is sufficiently low to allow distillation at a lower temperature. Add a polymerization inhibitor, such as 4-tert-butylcatechol (TBC) or hydroquinone, to the distillation flask.[1][2]
Issue 2: The distillation is very slow or not occurring.
-
Cause 1: The vacuum is not low enough.
-
Solution 1: Check the vacuum system for leaks and ensure the vacuum pump is functioning correctly.
-
Cause 2: The heating temperature is too low.
-
Solution 2: Gradually increase the temperature of the heating mantle.
Issue 3: Bumping or violent boiling occurs.
-
Cause: Uneven boiling, which is common under vacuum.
-
Solution: Use a magnetic stirrer and a stir bar in the distillation flask to ensure smooth boiling. Do not use boiling chips for vacuum distillation as they are not effective under reduced pressure.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a chamber containing a hexane:ethyl acetate (9:1 v/v) eluent.
-
Visualize the plate under UV light (254 nm) to determine the R_f value of the product and the separation from impurities. Adjust the eluent polarity for optimal separation (a product R_f of ~0.3 is often ideal for column chromatography).
-
-
Column Preparation:
-
Select an appropriately sized glass column and pack it with silica gel as a slurry in the chosen eluent.
-
Ensure the silica gel bed is compact and level.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system, applying gentle pressure (e.g., with a pump or inert gas).
-
Collect fractions in test tubes and monitor the elution of the compound by TLC.
-
-
Product Isolation:
-
Combine the pure fractions containing this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of the crude product in various solvents and solvent pairs (e.g., hexane, ethyl acetate, ethanol, water, and mixtures thereof). A good recrystallization solvent will dissolve the compound when hot but not when cold. A hexane/ethyl acetate or ethanol/water mixture is a good starting point.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen "good" solvent (e.g., ethyl acetate or ethanol) and heat the mixture gently (e.g., on a hot plate) until the solid dissolves.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
If using a solvent pair, slowly add the "poor" solvent (e.g., hexane or water) to the hot solution until it becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the cloudiness.
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a desiccator or a vacuum oven at a low temperature.
-
Protocol 3: Purification by Vacuum Distillation
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus with a round-bottom flask, a Claisen adapter (to prevent bumping), a condenser, and a receiving flask.
-
Use a magnetic stirrer and a stir bar in the distillation flask.
-
Ensure all glass joints are properly sealed with vacuum grease.
-
-
Sample Preparation:
-
Place the crude this compound in the distillation flask.
-
Add a small amount of a polymerization inhibitor (e.g., a few crystals of 4-tert-butylcatechol).[1]
-
-
Distillation:
-
Connect the apparatus to a vacuum source and reduce the pressure.
-
Once a stable vacuum is achieved, begin heating the distillation flask gently.
-
Collect the fraction that distills at the expected boiling point under the measured pressure (e.g., ~110 °C at 12 Torr).
-
-
Product Collection:
-
Once the distillation is complete, turn off the heat and allow the apparatus to cool before slowly releasing the vacuum.
-
The purified this compound will be in the receiving flask.
-
Visualizations
Caption: Decision workflow for selecting a purification technique.
Caption: Troubleshooting guide for polymerization issues.
References
Technical Support Center: Synthesis of 1-(4-Vinylphenyl)ethanone
Welcome to the technical support center for the synthesis of 1-(4-Vinylphenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this versatile building block. Below you will find a series of frequently asked questions and troubleshooting guides to help you navigate potential side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of this compound via Friedel-Crafts acylation of styrene?
A1: The most prevalent side reactions are the polymerization of the starting material (styrene) and the product (this compound), and the formation of constitutional isomers (ortho- and meta- isomers). Polysubstitution, where more than one acetyl group is added to the aromatic ring, can also occur but is generally less significant under controlled conditions.
Q2: How can I minimize the polymerization of the vinyl group during the reaction?
A2: Polymerization is a major competing reaction, especially at elevated temperatures. To minimize it, consider the following:
-
Low Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Inhibitors: Introduce a radical inhibitor, such as 4-tert-butylcatechol (TBC) or hydroquinone, into the reaction mixture. These compounds scavenge free radicals that initiate polymerization.[1]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from initiating polymerization.
Q3: What is the expected regioselectivity of the Friedel-Crafts acylation of styrene, and how can I control it?
A3: The vinyl group of styrene is a weakly activating, ortho-, para-directing group in electrophilic aromatic substitution. Therefore, the primary product will be the para-substituted isomer, this compound. However, the formation of the ortho-isomer and, to a lesser extent, the meta-isomer is possible. To favor the formation of the para-isomer, steric hindrance can be exploited by using a bulky Lewis acid catalyst or by performing the reaction at a lower temperature.
Q4: My reaction yields are consistently low. What are the potential causes?
A4: Low yields can be attributed to several factors:
-
Polymerization: As discussed in Q2, polymerization of the starting material and/or product can significantly reduce the yield of the desired monomer.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Substrate Quality: Ensure the purity of your starting materials (styrene and the acylating agent). Impurities can interfere with the reaction.
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive. Ensure all glassware is dry and the reaction is performed under anhydrous conditions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Reaction mixture becomes highly viscous or solidifies. | Extensive polymerization of styrene and/or the product. | 1. Lower the reaction temperature. 2. Add a polymerization inhibitor (e.g., TBC, hydroquinone) to the reaction mixture. 3. Ensure the reaction is carried out under an inert atmosphere. |
| GC-MS or NMR analysis shows multiple isomers in the product mixture. | Poor regioselectivity of the Friedel-Crafts acylation. | 1. Optimize the reaction temperature; lower temperatures often favor the para-isomer. 2. Experiment with different Lewis acid catalysts that may offer better steric control. 3. Purify the product mixture using column chromatography. |
| The desired product is obtained in a low yield despite complete consumption of the starting material. | 1. Polymerization of the product during workup or purification. 2. Product loss during the workup procedure. | 1. Keep the temperature low during all workup and purification steps. 2. Add a polymerization inhibitor to the product fractions during purification. 3. Optimize the extraction and washing steps to minimize product loss. |
| The final product is a colored oil or solid. | Presence of polymeric impurities or other colored byproducts. | 1. Purify the product by column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate). 2. Treat the crude product with activated carbon to remove colored impurities. |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
Materials:
-
Styrene (freshly distilled)
-
Acetic anhydride or Acetyl chloride
-
Anhydrous Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Polymerization inhibitor (e.g., 4-tert-butylcatechol)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of acetyl chloride (1.0 eq) in anhydrous dichloromethane to the suspension via the dropping funnel with vigorous stirring.
-
After the addition is complete, add a solution of freshly distilled styrene (1.2 eq) and a catalytic amount of a polymerization inhibitor in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1M HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired para-isomer from ortho- and meta-isomers and polymeric byproducts.
Visualizations
Reaction Scheme and Side Reactions
Caption: Main reaction pathway and major side reactions in the synthesis of this compound.
Experimental Workflow
References
Preventing premature polymerization of 1-(4-Vinylphenyl)ethanone during storage
This technical support center provides guidance on preventing the premature polymerization of 1-(4-Vinylphenyl)ethanone during storage. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature polymerization of this compound?
A1: Premature polymerization of this compound is primarily caused by:
-
Elevated Temperatures: Heat is a major catalyst for polymerization. Storing the monomer at temperatures above the recommended range can significantly increase the rate of polymerization.
-
Exposure to Light: UV light can initiate free radical formation, leading to polymerization.
-
Presence of Oxygen: While seemingly counterintuitive, the presence of oxygen is often required for common phenolic inhibitors to function effectively. However, uncontrolled atmospheric oxygen can also contribute to the formation of peroxides, which can initiate polymerization. Storage under an inert gas like nitrogen or argon is recommended after the addition of an appropriate inhibitor.
-
Contamination: Impurities such as acids, bases, metals (e.g., rust), or other reactive compounds can initiate or accelerate polymerization.
Q2: What are the visible signs of polymerization in my this compound sample?
A2: Signs of polymerization include:
-
Increased viscosity or thickening of the liquid.
-
The formation of a solid or gel-like substance.
-
The liquid becoming cloudy or hazy.
-
Generation of heat from the container.
Q3: What inhibitors are recommended for this compound, and at what concentration?
A3: For styrenic monomers like this compound, common inhibitors include:
-
4-tert-Butylcatechol (TBC): Typically used at concentrations of 10-100 ppm. It is effective in the presence of oxygen.
-
Hydroquinone (HQ): Another common phenolic inhibitor.
-
Hydroquinone monomethyl ether (MEHQ): Often preferred due to its lower toxicity compared to hydroquinone.
The choice and concentration of inhibitor may vary depending on the intended storage duration and downstream application. It is crucial to ensure the inhibitor is evenly dissolved in the monomer.
Q4: Can I re-inhibit a batch of this compound if the inhibitor level is low?
A4: While it is possible to add more inhibitor, this should be done with caution. It is essential to first cool the monomer to the recommended storage temperature. Adding inhibitor to a warm or actively polymerizing monomer can be dangerous due to the exothermic nature of the polymerization. It is also important to ensure that the added inhibitor is thoroughly mixed without introducing contaminants. If the monomer has already started to polymerize (e.g., increased viscosity), adding more inhibitor may not be effective.
Q5: How should I handle frozen this compound?
A5: this compound has a melting point of approximately 33-37°C. If the material has frozen, it should be thawed slowly at a controlled temperature, not exceeding its recommended storage temperature range for extended periods. Avoid using localized, high-heat sources. Ensure the container is vented properly during thawing to prevent pressure buildup. Once thawed, gently agitate the container to ensure a homogenous distribution of the inhibitor.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Monomer appears viscous or has solidified in storage. | Premature polymerization has occurred. | Do not attempt to use the monomer. Safely dispose of the material according to your institution's hazardous waste guidelines. Review your storage conditions (temperature, light exposure, inhibitor levels) to prevent future occurrences. |
| Inhibitor concentration is found to be below the recommended level. | Inhibitor has been consumed over time or was initially at a low concentration. | If the monomer is still liquid and within its normal temperature range, you can add more of the appropriate inhibitor. Ensure complete dissolution by gentle agitation under an inert atmosphere. It is advisable to re-test the inhibitor concentration after addition. |
| The monomer has been exposed to elevated temperatures for a prolonged period. | Increased risk of polymerization. | Immediately cool the monomer to the recommended storage temperature (2-8°C). Visually inspect for any signs of polymerization. If none are present, consider using the monomer as soon as possible or monitoring its stability more frequently. |
| The monomer was stored without an inert gas blanket. | Potential for peroxide formation and depletion of certain inhibitors. | If the monomer is still within its shelf life and shows no signs of polymerization, it may still be usable. However, for long-term storage, it is crucial to blanket the monomer with an inert gas like nitrogen or argon after ensuring the presence of an effective inhibitor. |
Data Presentation
Table 1: Illustrative Shelf-Life of this compound under Various Storage Conditions
| Storage Temperature (°C) | Inhibitor (Concentration) | Atmosphere | Estimated Shelf-Life (Months) | Polymer Content Increase (% per month) |
| 2-8 | TBC (50 ppm) | Inert (Nitrogen) | >12 | <0.01 |
| 2-8 | None | Inert (Nitrogen) | <1 | >1.0 |
| 25 | TBC (50 ppm) | Air | 3-6 | 0.1 - 0.5 |
| 25 | TBC (50 ppm) | Inert (Nitrogen) | 1-3 | >0.5 |
| 40 | TBC (50 ppm) | Air | <1 | >1.0 |
Note: This data is illustrative and based on the general behavior of styrenic monomers. Actual shelf-life may vary depending on the purity of the monomer and the specific storage conditions.
Experimental Protocols
Protocol 1: Determination of Polymer Content in this compound (Turbidimetric Method)
This method is a modification of ASTM D2121 for styrene monomer.
1. Principle: This method is based on the precipitation of the polymer from a solution of the monomer in methanol. The turbidity of the resulting suspension is proportional to the polymer content.
2. Apparatus:
-
Spectrophotometer or turbidimeter capable of measuring absorbance at 420 nm.
-
Volumetric flasks (100 mL).
-
Pipettes.
-
Glass cuvettes.
3. Reagents:
-
Methanol (analytical grade).
-
This compound sample.
4. Procedure:
-
Prepare a blank by filling a cuvette with methanol.
-
Accurately weigh approximately 10 g of the this compound sample into a 100 mL volumetric flask.
-
Dilute to the mark with methanol and mix thoroughly.
-
Allow the solution to stand for 10 minutes for the polymer to precipitate.
-
Gently invert the flask several times to ensure the precipitate is uniformly suspended.
-
Immediately transfer a portion of the suspension to a cuvette.
-
Measure the absorbance or turbidity at 420 nm against the methanol blank.
5. Calibration: A calibration curve should be prepared using standards of poly(this compound) of known concentrations in the monomer.
6. Calculation: Determine the polymer content from the calibration curve.
Protocol 2: Accelerated Stability Test
1. Principle: This test evaluates the stability of the monomer under elevated temperature to predict its shelf-life under normal storage conditions.
2. Apparatus:
-
Oven capable of maintaining a constant temperature (e.g., 40°C ± 1°C).
-
Sealed glass ampoules or vials.
-
Analytical balance.
-
Equipment for polymer content determination (see Protocol 1).
3. Procedure:
-
Fill several clean, dry glass ampoules with the this compound sample containing the desired inhibitor concentration.
-
If testing under inert atmosphere, purge the headspace with nitrogen or argon before sealing.
-
Place the sealed ampoules in an oven maintained at the desired accelerated temperature (e.g., 40°C).
-
At predetermined time intervals (e.g., 1, 2, 4, 8 weeks), remove an ampoule from the oven.
-
Allow the ampoule to cool to room temperature.
-
Carefully open the ampoule and determine the polymer content using Protocol 1.
4. Evaluation: Plot the polymer content as a function of time at the elevated temperature. The rate of polymer formation can be used to estimate the shelf-life at recommended storage temperatures using the Arrhenius equation, although this provides an approximation.
Mandatory Visualization
Caption: Troubleshooting workflow for premature polymerization.
Caption: Decision tree for proper storage.
Controlling molecular weight in poly(1-(4-Vinylphenyl)ethanone) synthesis
Welcome to the technical support center for the synthesis of poly(1-(4-vinylphenyl)ethanone). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to controlling the molecular weight of this polymer.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for controlling the molecular weight of poly(this compound)?
A1: The molecular weight of poly(this compound) can be effectively controlled using several polymerization techniques:
-
Controlled Radical Polymerization (CRP): Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are highly effective. These methods introduce a reversible deactivation of growing polymer chains, allowing for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).
-
Conventional Free Radical Polymerization with a Chain Transfer Agent (CTA): In this method, a chain transfer agent is added to the polymerization mixture. The CTA interrupts the growth of a polymer chain and initiates a new one, thereby controlling the overall molecular weight. The molecular weight is inversely proportional to the concentration of the CTA.
Q2: How does the initiator concentration affect the molecular weight in a conventional free radical polymerization?
A2: In conventional free radical polymerization, the initiator concentration has an inverse relationship with the molecular weight of the resulting polymer. A higher initiator concentration leads to the generation of a larger number of initial radicals. This results in the formation of more polymer chains that grow simultaneously, but for a shorter period before termination, thus leading to a lower average molecular weight. Conversely, a lower initiator concentration produces fewer, longer polymer chains, resulting in a higher average molecular weight.
Q3: Why is my polydispersity index (PDI) high in the synthesis of poly(this compound)?
A3: A high PDI indicates a broad distribution of polymer chain lengths and is a common issue in uncontrolled polymerization reactions. Several factors can contribute to a high PDI:
-
Inefficient Initiation: If the initiation process is slow or inefficient, polymer chains will start growing at different times, leading to a broad molecular weight distribution.
-
Chain Transfer Reactions: Uncontrolled chain transfer to monomer, solvent, or polymer can lead to the formation of new chains of varying lengths.
-
Termination Reactions: Termination by coupling or disproportionation is a random process that contributes to a broad PDI in conventional free radical polymerization. In controlled radical polymerization, irreversible termination can also broaden the PDI.
-
Impurities: Impurities in the monomer or solvent can interfere with the polymerization process and lead to a loss of control.
Employing controlled radical polymerization techniques like RAFT or ATRP is the most effective way to achieve a low PDI.
Troubleshooting Guides
Issue 1: Inconsistent or Unpredictable Molecular Weight in RAFT Polymerization
| Potential Cause | Recommended Solution |
| Inappropriate RAFT Agent | The choice of RAFT agent is crucial and depends on the monomer. For styrenic monomers like this compound, trithiocarbonates or dithiobenzoates are generally suitable. Ensure the RAFT agent has a high transfer constant for the monomer to ensure rapid equilibrium between active and dormant species. |
| Incorrect Monomer to RAFT Agent Ratio | The theoretical molecular weight is directly proportional to the ratio of the initial monomer concentration to the initial RAFT agent concentration. Carefully calculate and weigh the required amounts of monomer and RAFT agent. |
| Initiator Concentration Too High | While the initiator is necessary to start the polymerization, an excessively high concentration can lead to a higher number of dead chains from termination reactions, affecting the molecular weight control. A typical molar ratio of RAFT agent to initiator is between 5:1 and 10:1. |
| Oxygen Inhibition | Oxygen is a radical scavenger and can inhibit the polymerization, leading to poor control. Ensure the reaction mixture is thoroughly deoxygenated by techniques such as freeze-pump-thaw cycles or by purging with an inert gas like nitrogen or argon. |
Issue 2: High Polydispersity Index (PDI > 1.3) in ATRP
| Potential Cause | Recommended Solution |
| Impure Catalyst or Ligand | The copper catalyst and ligand are sensitive to oxidation and impurities. Use freshly purified catalyst and ligand. Store them under an inert atmosphere. |
| Incorrect Catalyst to Initiator Ratio | The ratio of the copper(I) catalyst to the initiator is critical for maintaining the equilibrium between active and dormant species. A typical ratio is 1:1. |
| Presence of Excess Copper(II) | A certain amount of Cu(II) deactivator is necessary to control the polymerization. However, if the initial concentration is too high (e.g., from oxidized Cu(I)), the polymerization may be very slow or inhibited. Conversely, if the Cu(II) concentration is too low, termination reactions can increase, leading to a higher PDI. The addition of a small amount of Cu(II) at the beginning of the reaction can sometimes improve control. |
| Slow Initiation | If the initiation from the alkyl halide initiator is slower than the propagation, the resulting polymer will have a high PDI. Ensure you are using an efficient initiator for styrenic monomers, such as ethyl α-bromophenylacetate or 1-phenylethyl bromide. |
Experimental Protocols
Protocol 1: RAFT Polymerization of this compound
This protocol is adapted from the RAFT polymerization of a structurally similar monomer, 4-vinylbenzaldehyde, and is expected to yield a polymer with a controlled molecular weight and low PDI.[1]
Materials:
-
This compound (monomer)
-
S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (DDMAT) (RAFT agent)
-
2,2'-Azobis(isobutyronitrile) (AIBN) (initiator)
-
1,4-Dioxane (solvent)
Procedure:
-
In a Schlenk flask, dissolve this compound, DDMAT, and AIBN in 1,4-dioxane. A typical molar ratio of [Monomer]:[RAFT Agent]:[Initiator] is 100:1:0.1.
-
Perform three freeze-pump-thaw cycles to deoxygenate the reaction mixture.
-
Place the sealed flask in a preheated oil bath at 75°C and stir.
-
To monitor the reaction progress, samples can be withdrawn at different time intervals using a degassed syringe.
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the contents to air.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of cold methanol.
-
Filter and dry the polymer under vacuum to a constant weight.
-
Analyze the molecular weight (Mn) and polydispersity index (PDI) by Gel Permeation Chromatography (GPC).
Expected Outcome:
The molecular weight of the resulting poly(this compound) should increase linearly with monomer conversion, and the PDI should remain low (typically < 1.2). The final molecular weight can be controlled by adjusting the initial [Monomer]/[RAFT Agent] ratio.
Protocol 2: Conventional Free Radical Polymerization with a Chain Transfer Agent
Materials:
-
This compound (monomer)
-
2,2'-Azobis(isobutyronitrile) (AIBN) (initiator)
-
1-Dodecanethiol (chain transfer agent)
-
Toluene (solvent)
Procedure:
-
In a round-bottom flask equipped with a condenser and a nitrogen inlet, dissolve this compound, AIBN, and 1-dodecanethiol in toluene.
-
Deoxygenate the solution by bubbling nitrogen gas through it for 30 minutes.
-
Heat the reaction mixture to 70°C under a nitrogen atmosphere and stir.
-
Allow the polymerization to proceed for the desired time (e.g., 24 hours).
-
Terminate the reaction by cooling the flask to room temperature.
-
Precipitate the polymer in a large volume of cold methanol.
-
Collect the polymer by filtration and dry it in a vacuum oven.
-
Characterize the polymer's molecular weight and PDI using GPC.
Data Presentation
The following tables illustrate the expected relationship between experimental parameters and the resulting polymer properties for the synthesis of poly(this compound).
Table 1: Effect of [Monomer]/[RAFT Agent] Ratio on Molecular Weight and PDI in RAFT Polymerization (Hypothetical Data)
| Entry | [Monomer]:[RAFT Agent]:[Initiator] | Conversion (%) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (GPC) | PDI (GPC) |
| 1 | 50:1:0.1 | 95 | 7,000 | 6,800 | 1.15 |
| 2 | 100:1:0.1 | 92 | 13,500 | 13,200 | 1.18 |
| 3 | 200:1:0.1 | 88 | 25,800 | 25,100 | 1.22 |
Table 2: Effect of Initiator Concentration on Molecular Weight and PDI in Conventional Free Radical Polymerization (Hypothetical Data)
| Entry | [Monomer] (mol/L) | [Initiator] (mol/L) | Mn ( g/mol ) (GPC) | PDI (GPC) |
| 1 | 1.0 | 0.005 | 55,000 | 2.1 |
| 2 | 1.0 | 0.01 | 38,000 | 1.9 |
| 3 | 1.0 | 0.02 | 25,000 | 1.8 |
Visualizations
Caption: Experimental workflow for the synthesis of poly(this compound) via RAFT polymerization.
Caption: Relationship between experimental parameters and polymer properties in controlled polymerization.
References
Technical Support Center: Optimizing 1-(4-Vinylphenyl)ethanone Polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the catalyst selection and optimization of 1-(4-Vinylphenyl)ethanone (4-acetylstyrene) polymerization.
Section 1: General Frequently Asked Questions (FAQs)
What polymerization methods are suitable for this compound?
This compound can be polymerized using various techniques, including:
-
Controlled Radical Polymerization (CRP), such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization[3][4][5][6]
The choice of method depends on the desired polymer characteristics, such as molecular weight control, polydispersity, and polymer architecture.[3]
How does the ketone group influence the polymerization?
The electrophilic ketone group in this compound can be susceptible to side reactions, particularly in anionic polymerization where nucleophilic initiators or propagating chains can attack the carbonyl carbon.[2] This necessitates careful selection of initiators and reaction conditions to ensure polymerization proceeds selectively through the vinyl group. In some controlled radical polymerization techniques, the ketone group is generally well-tolerated.
What are the primary characterization techniques for poly(this compound)?
The primary technique for determining the molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the resulting polymer is Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC).[3] Spectroscopic methods like NMR and IR are used to confirm the polymer structure and the presence of the ketone functionality.
Section 2: Catalyst Selection and Troubleshooting by Polymerization Method
Anionic Polymerization
Anionic polymerization can produce well-defined polymers with narrow molecular weight distributions, but it is highly sensitive to impurities and side reactions with the ketone group.[2][9]
FAQs for Anionic Polymerization
-
What are suitable initiators for the anionic polymerization of this compound? Less nucleophilic initiators are preferred to minimize side reactions with the carbonyl group. For instance, diphenylmethyllithium has been shown to be more suitable than the more reactive sec-butyllithium for similar monomers.[2] For the polymerization of 1-adamantyl 4-vinylphenyl ketone, a structurally similar monomer, diphenylmethylpotassium or diphenylmethylcesium resulted in quantitative polymerization with good control.[2]
-
Why is low temperature crucial for this polymerization? Low temperatures (e.g., -78°C) are essential to suppress side reactions, such as the nucleophilic attack of the propagating carbanion on the ketone functionality of the monomer or polymer backbone.[1][2]
Troubleshooting Guide: Anionic Polymerization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or low polymer yield | Inactive initiator due to impurities (water, oxygen). | Ensure rigorous purification of monomer, solvent, and glassware. Use high-vacuum techniques. |
| Initiator is too reactive, leading to side reactions with the ketone group. | Use a less nucleophilic initiator (e.g., diphenylmethyllithium instead of sec-BuLi).[2] | |
| Broad Polydispersity Index (PDI > 1.2) | Slow initiation compared to propagation. | Choose an initiator that provides fast and quantitative initiation.[9] |
| Chain termination or transfer reactions. | Maintain very low temperatures (-78°C) and ensure high purity of all reagents.[2] | |
| Bimodal or multimodal GPC trace | Presence of impurities causing different initiation events. | Re-purify all components of the reaction. |
| Temperature fluctuations during polymerization. | Ensure stable and consistent cooling throughout the reaction. | |
| Insoluble polymer (gel formation) | Cross-linking reactions involving the ketone group. | This is less common under controlled anionic conditions but could indicate side reactions. Re-evaluate initiator and temperature. |
Quantitative Data: Anionic Polymerization of a Related Monomer
Monomer: 1-adamantyl 4-vinylphenyl ketone
| Initiator | Temperature (°C) | Time (h) | Conversion (%) | Mn (GPC) | PDI (Mw/Mn) |
| sec-BuLi | -78 | 48 | 0 | - | - |
| Diphenylmethyllithium | -78 | 48 | 10 | Higher than calculated | 1.72 |
| Diphenylmethylpotassium | -78 | 48 | Quantitative | Matches calculated | < 1.1 |
| Diphenylmethylcesium | -78 | 48 | Quantitative | Matches calculated | < 1.1 |
| Data adapted from a study on a structurally similar monomer.[2] |
Experimental Protocol: Anionic Polymerization
This protocol is a representative example for a monomer with similar reactivity.
-
Purification: All glassware is flame-dried under high vacuum. Tetrahydrofuran (THF) is purified by distillation over sodium/benzophenone ketyl. The monomer, this compound, is purified by distillation under reduced pressure and stored under an inert atmosphere.
-
Initiator Preparation: Diphenylmethylpotassium is prepared in THF.
-
Polymerization: The purified monomer is dissolved in anhydrous THF in a sealed reactor under an argon atmosphere. The solution is cooled to -78°C.
-
The initiator solution is added dropwise to the monomer solution with vigorous stirring.
-
The reaction is allowed to proceed for 48 hours at -78°C.[2]
-
Termination: The polymerization is terminated by the addition of degassed methanol.
-
Isolation: The polymer is precipitated in a large excess of methanol, filtered, and dried under vacuum.
Anionic Polymerization Workflow
Caption: Workflow for anionic polymerization of this compound.
Controlled Radical Polymerization (ATRP & RAFT)
CRP techniques like ATRP and RAFT offer excellent control over polymer architecture and are generally more tolerant to functional groups like ketones compared to anionic polymerization.[5][6]
FAQs for Controlled Radical Polymerization
-
What is a typical catalyst system for ATRP of vinyl monomers? A common ATRP catalyst system consists of a transition metal halide (e.g., Cu(I)Br) and a ligand (e.g., a bipyridine or multidentate amine ligand). An alkyl halide is used as the initiator.[3][10]
-
How do I choose a suitable RAFT agent (CTA)? The choice of the Chain Transfer Agent (CTA) is crucial for successful RAFT polymerization. For styrenic monomers, trithiocarbonates like S-1-dodecyl-S'-(α,α'-dimethyl-α”-acetic acid)trithiocarbonate (DDMAT) are effective.[11]
-
Can these polymerizations be performed at room temperature? While traditional ATRP and RAFT often require elevated temperatures, recent advancements have developed systems that work at ambient temperatures, often using light or other external stimuli to mediate the polymerization.[12][13]
Troubleshooting Guide: ATRP & RAFT
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Slow or stalled polymerization | Catalyst inhibition by oxygen. | Degas the reaction mixture thoroughly (e.g., via freeze-pump-thaw cycles). |
| Incorrect catalyst/ligand or CTA/initiator ratio. | Optimize the molar ratios of the components. Refer to established protocols for similar monomers.[11] | |
| Loss of "living" character (broad PDI) | High concentration of radicals leading to termination. | Lower the initiator concentration or the reaction temperature. |
| Inappropriate CTA for the monomer (RAFT). | Select a CTA known to be effective for styrenic monomers.[6][11] | |
| Impurities in the monomer or solvent. | Purify the monomer by passing it through a column of basic alumina to remove inhibitors. | |
| Poor initiation efficiency | Initiator decomposition or side reactions (ATRP). | Ensure the initiator is stable under the reaction conditions. |
| Mismatch between CTA and initiator radical generation rate (RAFT). | Select an initiator (e.g., AIBN) with a suitable decomposition rate at the reaction temperature.[4] |
Quantitative Data: RAFT Polymerization of a Related Monomer
Monomer: 4-vinylbenzaldehyde (VBA)
| [VBA]:[DDMAT]:[AIBN] | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn (GPC) | PDI (Mw/Mn) |
| 200:1:0.2 | 1,4-dioxane | 70 | 22.5 | 45 | 9,800 | 1.17 |
| 200:1:0.2 | 2-butanone | 75 | 7.5 | 76 | 19,500 | 1.15 |
| Data adapted from a study on a structurally similar monomer.[11] |
Experimental Protocols
ATRP Protocol (General Example):
-
Setup: To a Schlenk flask, add Cu(I)Br and the chosen ligand.
-
Add the monomer, this compound, the initiator (e.g., ethyl α-bromoisobutyrate), and the solvent (e.g., anisole).
-
Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90°C) and stir.
-
Monitoring & Termination: Monitor the reaction by taking samples periodically for NMR (conversion) and GPC (molecular weight) analysis. To stop the reaction, cool the flask and expose the mixture to air to oxidize the copper catalyst.
-
Purification: Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a neutral alumina column to remove the catalyst. Precipitate the polymer in a non-solvent like methanol.
RAFT Protocol (Based on a related monomer[11]):
-
Setup: In a reaction vial, dissolve this compound, the RAFT agent (e.g., DDMAT), the initiator (e.g., AIBN), and the solvent (e.g., 1,4-dioxane).
-
Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.
-
Reaction: Place the sealed vial in a preheated oil bath at the reaction temperature (e.g., 70°C).
-
Termination: After the desired time, stop the reaction by cooling it in an ice bath and exposing it to air.
-
Isolation: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol or hexane). Filter and dry the polymer under vacuum.
Controlled Radical Polymerization Mechanisms
Caption: Simplified mechanisms for ATRP and RAFT polymerization.
Cationic Polymerization
Cationic polymerization is suitable for vinyl monomers with electron-donating groups. While the vinyl group of this compound can be polymerized cationically, the ketone group can complicate the reaction.
FAQs for Cationic Polymerization
-
What initiators are used for cationic polymerization? Protonic acids (e.g., H₂SO₄) or Lewis acids (e.g., BF₃, AlCl₃) in combination with a co-initiator (e.g., water) are typically used to generate the carbocationic active center.[8]
-
What are the challenges with cationic polymerization of this monomer? The main challenge is the potential for side reactions involving the ketone group, which can act as a Lewis base and interact with the Lewis acid catalyst. This can lead to catalyst deactivation and poor control over the polymerization.
Troubleshooting Guide: Cationic Polymerization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low conversion or reaction inhibition | Catalyst deactivation by the ketone group. | Use a less Lewis-acidic catalyst or protect the ketone group prior to polymerization. |
| Presence of basic impurities. | Rigorously purify all reagents and solvents to remove water and other nucleophiles. | |
| Uncontrolled polymerization (broad PDI) | Chain transfer to monomer, solvent, or counter-ion. | Conduct the polymerization at very low temperatures to stabilize the propagating carbocation.[8] |
| Multiple initiation sites. | Ensure a clean and fast initiation process by carefully controlling the addition of the initiator/co-initiator. |
Experimental Protocol: Cationic Polymerization (General)
-
Setup: Assemble a flame-dried, three-neck flask equipped with a stirrer and an inert gas inlet.
-
Reagents: Add a purified, dry solvent (e.g., dichloromethane) and the monomer to the flask.
-
Cooling: Cool the solution to a low temperature (e.g., -78°C to 0°C).
-
Initiation: Prepare a solution of the Lewis acid initiator (e.g., TiCl₄) in the same solvent and add it slowly to the monomer solution to initiate the polymerization.
-
Reaction: Allow the reaction to proceed for the desired time.
-
Termination: Quench the reaction by adding a nucleophilic reagent like chilled methanol.
-
Isolation: Precipitate the polymer in a suitable non-solvent, filter, and dry.
Cationic Polymerization Mechanism
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 10537-63-0 | Benchchem [benchchem.com]
- 4. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 5. About ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. RAFT polymerization of 4-vinylphenylboronic acid as the basis for micellar sugar sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 10. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 11. Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization of 4-Vinylbenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photoinduced Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP): Precision Polymer Synthesis Using Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Effect of temperature on 1-(4-Vinylphenyl)ethanone polymerization kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of temperature on the polymerization kinetics of 1-(4-vinylphenyl)ethanone. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the free-radical polymerization of this compound?
A1: Temperature is a critical parameter in the free-radical polymerization of this compound. Generally, increasing the reaction temperature has the following effects:
-
Increased Rate of Polymerization: Higher temperatures lead to a faster decomposition of the initiator (e.g., AIBN), generating more free radicals and thus increasing the overall rate of polymerization.
-
Decreased Molecular Weight: While the reaction rate increases, the average molecular weight of the resulting polymer often decreases at higher temperatures. This is due to increased rates of chain transfer reactions and termination reactions relative to propagation.
-
Potential for Auto-initiation: At elevated temperatures, typically above 100°C, styrene and its derivatives can undergo thermal self-initiation, which can lead to uncontrolled polymerization or a runaway reaction.[1]
Q2: What is the typical activation energy for the polymerization of styrenic monomers?
Q3: Can this compound undergo anionic polymerization?
A3: Yes, the vinyl group allows for anionic polymerization. However, the presence of the electrophilic carbonyl group can lead to side reactions. Successful anionic polymerization of similar monomers has been achieved using specific initiators and low temperatures (e.g., -78°C) to minimize these side reactions.
Troubleshooting Guide
Issue 1: Low or No Polymer Yield
| Possible Cause | Troubleshooting Step |
| Inactive Initiator | Use a fresh batch of initiator (e.g., AIBN). Ensure it has been stored correctly (typically refrigerated and protected from light). Consider recrystallizing the initiator if its quality is uncertain. |
| Presence of Inhibitor | The monomer may contain an inhibitor (like 4-tert-butylcatechol) to prevent polymerization during storage. Remove the inhibitor by passing the monomer through a column of basic alumina before use. |
| Oxygen Inhibition | Oxygen is a potent inhibitor of free-radical polymerization. Ensure the reaction mixture is thoroughly deoxygenated by purging with an inert gas (e.g., nitrogen or argon) for an adequate amount of time (e.g., 30 minutes) before and during the reaction. |
| Incorrect Reaction Temperature | Verify the reaction temperature is appropriate for the chosen initiator. For AIBN, a temperature range of 60-80°C is common. |
| Impure Monomer or Solvent | Impurities in the monomer or solvent can terminate the polymerization. Purify the monomer and use dry, polymerization-grade solvent. |
Issue 2: Polymer with Low Molecular Weight
| Possible Cause | Troubleshooting Step |
| High Reaction Temperature | As mentioned, higher temperatures can lead to lower molecular weights. Try running the polymerization at a lower temperature for a longer duration. |
| High Initiator Concentration | A higher concentration of initiator leads to the formation of more polymer chains, resulting in a lower average molecular weight. Reduce the initiator concentration. |
| Chain Transfer Agents | The solvent or impurities can act as chain transfer agents. Use a solvent with a low chain transfer constant (e.g., benzene, toluene) and ensure all reagents are pure. |
Issue 3: Uncontrolled or Runaway Reaction
| Possible Cause | Troubleshooting Step |
| High Reaction Temperature | Exceeding the recommended temperature can lead to a rapid, exothermic reaction.[1][2][3] Maintain strict temperature control using an oil bath or a temperature-controlled reactor. |
| High Monomer Concentration (Bulk Polymerization) | Bulk polymerization is highly exothermic. Consider performing the polymerization in solution to help dissipate the heat generated. |
| Gel Effect (Trommsdorff-Norrish Effect) | At high conversions, the viscosity of the reaction mixture increases significantly, which can hinder termination reactions and lead to autoacceleration.[1] Diluting the reaction with a solvent can mitigate this effect. |
Quantitative Data
The following tables summarize the expected effect of temperature on the polymerization kinetics of this compound, based on data for structurally similar monomers like styrene.
Table 1: Effect of Temperature on Polymerization Rate and Molecular Weight
| Temperature (°C) | Relative Rate of Polymerization | Expected Average Molecular Weight ( g/mol ) |
| 60 | 1.0 (Baseline) | High |
| 70 | ~2.5 | Medium |
| 80 | ~6.0 | Low |
Note: These are generalized trends. Actual values will depend on specific reaction conditions such as initiator and monomer concentrations.
Table 2: Arrhenius Parameters for Styrene Polymerization (as an approximation)
| Kinetic Parameter | Activation Energy (Ea, kJ/mol) | Pre-exponential Factor (A) |
| Propagation (kp) | 39.7 | 1.41 x 10⁷ L mol⁻¹ s⁻¹ |
| Termination (kt) | 15.6 | - |
| Initiator Decomposition (kd for AIBN) | ~129 | - |
Experimental Protocols
Detailed Methodology for Free-Radical Polymerization of this compound
This protocol describes a typical lab-scale free-radical polymerization in solution.
Materials:
-
This compound (inhibitor removed)
-
Azobisisobutyronitrile (AIBN) (recrystallized)
-
Anhydrous toluene (or other suitable solvent)
-
Methanol (for precipitation)
-
Schlenk flask or similar reaction vessel with a condenser
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and hot plate with oil bath
-
Standard laboratory glassware
Procedure:
-
Monomer Purification: Remove the inhibitor from this compound by passing it through a short column of basic alumina.
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 34.2 mmol).
-
Add the desired amount of AIBN (e.g., for a monomer to initiator ratio of 200:1, add 0.028 g, 0.171 mmol).
-
Add anhydrous toluene (e.g., 10 mL).
-
-
Deoxygenation:
-
Seal the flask with a rubber septum.
-
Purge the reaction mixture with a gentle stream of nitrogen or argon for 30 minutes while stirring.
-
-
Polymerization:
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70°C).
-
Maintain the inert atmosphere throughout the reaction.
-
Allow the reaction to proceed for the desired time (e.g., 6-24 hours). The reaction mixture will become more viscous as the polymer forms.
-
-
Termination and Isolation:
-
To stop the polymerization, cool the flask in an ice bath and expose the contents to air.
-
Precipitate the polymer by slowly pouring the viscous reaction mixture into a beaker containing a large excess of a non-solvent, such as methanol (~200 mL), while stirring vigorously.
-
The polymer will precipitate as a solid.
-
-
Purification and Drying:
-
Collect the polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Visualizations
References
Technical Support Center: Characterization of Defects in Poly(1-(4-Vinylphenyl)ethanone)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with poly(1-(4-Vinylphenyl)ethanone).
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis and characterization of poly(this compound), offering potential causes and solutions.
Issue 1: Synthesis and Polymer Structure
-
Q1: My polymerization of this compound resulted in a polymer with a very broad molecular weight distribution (high Polydispersity Index - PDI). What could be the cause?
A broad PDI in free radical polymerization can be due to several factors, including inconsistent initiation rates, chain transfer reactions, or termination by coupling. For better control over the polymerization, consider employing controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[1][2] RAFT polymerization allows for the synthesis of polymers with a predefined molecular weight and narrow PDI.[1][2]
-
Q2: I suspect there is branching or cross-linking in my polymer sample. How can I confirm this?
Branching or cross-linking can be investigated using a combination of techniques. Gel Permeation Chromatography (GPC) coupled with a light scattering detector can reveal changes in the hydrodynamic radius relative to linear standards, suggesting branching.[3] Additionally, ¹H NMR spectroscopy may show complex splitting patterns or new peaks in the aliphatic region that are not present in the linear polymer spectrum.
Issue 2: Spectroscopic Characterization
-
Q3: The FTIR spectrum of my poly(this compound) shows unexpected peaks. What could they indicate?
Unexpected peaks in the FTIR spectrum can point to several issues:
-
Residual Monomer: Sharp peaks corresponding to the vinyl group (around 1630 cm⁻¹ and 990-910 cm⁻¹) may indicate incomplete polymerization.
-
Solvent Impurities: Broad peaks, for instance in the 3200-3600 cm⁻¹ region, might suggest the presence of residual solvent like water or alcohols.
-
Oxidation/Degradation: The appearance of new carbonyl or hydroxyl bands could indicate oxidative degradation of the polymer. Comparing the spectrum to a reference spectrum of a known pure sample is crucial for identifying contaminants.[4]
-
-
Q4: My NMR spectrum shows poor resolution and broad peaks. How can I improve the quality?
Poor resolution in NMR spectra of polymers is often due to the high viscosity of the sample and the restricted motion of the polymer chains. To improve resolution, you can try the following:
-
Increase the temperature: Acquiring the spectrum at a higher temperature can reduce viscosity and increase chain mobility.
-
Use a different deuterated solvent: Ensure the polymer is fully soluble in the chosen solvent.
-
Decrease the sample concentration: A lower concentration can reduce viscosity.
-
Increase the number of scans: This can improve the signal-to-noise ratio for broad peaks.
-
Issue 3: Molecular Weight and Thermal Analysis
-
Q5: My GPC results show a lower than expected average molecular weight (Mn). What are the possible reasons?
A lower than expected Mn could be due to:
-
Premature termination of polymerization: This can be caused by impurities in the monomer or solvent, or an incorrect initiator concentration.
-
Chain transfer reactions: Certain solvents or impurities can act as chain transfer agents, leading to shorter polymer chains.
-
Degradation: The polymer may have degraded during synthesis, purification, or storage.[5][6]
-
-
Q6: The glass transition temperature (Tg) of my polymer, measured by DSC, is different from the literature value. Why?
The Tg of a polymer is sensitive to several factors:
-
Molecular Weight: Lower molecular weight polymers tend to have a lower Tg.
-
Purity: The presence of residual monomer or solvent can act as a plasticizer, lowering the Tg.
-
Thermal History: The heating and cooling rates used during the DSC measurement can affect the measured Tg.[7] It is important to perform a second heating scan to erase the previous thermal history.
-
Polymer Microstructure: Defects such as branching can influence the Tg.
-
Data Presentation
The following tables summarize typical quantitative data for poly(this compound), providing a baseline for comparison.
Table 1: Typical Molecular Weight and Polydispersity Index (PDI) Data
| Polymer Quality | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI = Mw/Mn) |
| "Ideal" Polymer (Controlled Polymerization) | 5,000 - 100,000+ | 5,500 - 110,000+ | 1.1 - 1.5 |
| "Defective" Polymer (Uncontrolled Polymerization/Degradation) | < 5,000 or highly variable | Broader distribution | > 2.0 |
Note: These values are illustrative and can vary depending on the specific synthesis conditions.
Table 2: Typical Thermal Properties from TGA and DSC
| Property | Expected Range for "Ideal" Polymer | Potential Indication of Defects |
| Glass Transition Temperature (Tg) | 110 - 130 °C | Lower Tg may indicate low molecular weight or presence of plasticizing impurities. |
| Decomposition Temperature (Td - 5% weight loss) | > 350 °C | Lower Td suggests lower thermal stability, possibly due to structural defects or impurities. |
Experimental Protocols
Detailed methodologies for key characterization techniques are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical structure and identify potential defects.
-
Methodology:
-
Dissolve 10-20 mg of the polymer in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a spectrometer operating at 400 MHz or higher.
-
For ¹H NMR, typical spectral regions of interest are:
-
7.0-8.0 ppm: Aromatic protons of the phenyl ring.
-
2.4-2.7 ppm: Protons of the acetyl group (-COCH₃).
-
1.2-2.2 ppm: Protons of the polymer backbone.
-
-
For ¹³C NMR, look for characteristic peaks of the carbonyl carbon (~198 ppm), aromatic carbons (125-145 ppm), and the aliphatic backbone carbons.
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify functional groups and detect impurities or degradation products.[4]
-
Methodology:
-
Prepare a thin film of the polymer by casting a solution (e.g., in chloroform) onto a KBr pellet and evaporating the solvent. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Key characteristic peaks for poly(this compound) include:
-
~1680 cm⁻¹: C=O stretching of the ketone.
-
~1600, 1510 cm⁻¹: C=C stretching of the aromatic ring.
-
~2850-3000 cm⁻¹: C-H stretching of the aliphatic backbone and methyl groups.
-
-
The absence of peaks around 1630 cm⁻¹ (C=C stretch of the vinyl group) confirms complete polymerization. The "fingerprint" region (below 1500 cm⁻¹) is complex but can be used for comparison with a reference sample to identify subtle structural differences.[8]
-
3. Gel Permeation Chromatography (GPC/SEC)
-
Objective: To determine the molecular weight distribution (Mn, Mw, and PDI) of the polymer.[9][10]
-
Methodology:
-
Dissolve the polymer in a suitable mobile phase (e.g., tetrahydrofuran - THF, or dimethylformamide - DMF) at a concentration of 1-2 mg/mL.[11] Ensure the polymer is fully dissolved.
-
Filter the solution through a 0.2 or 0.45 µm filter to remove any particulate matter.
-
Inject the filtered solution into the GPC system.
-
The system should be equipped with a set of columns suitable for the expected molecular weight range of the polymer and a refractive index (RI) detector.[12]
-
Calibrate the system using narrow polystyrene standards to generate a calibration curve.
-
Analyze the resulting chromatogram to calculate Mn, Mw, and PDI.
-
4. Thermal Analysis (TGA/DSC)
-
Objective: To evaluate the thermal stability and transitions of the polymer.[13]
-
Methodology:
-
Thermogravimetric Analysis (TGA):
-
Place 5-10 mg of the polymer sample into a TGA pan.
-
Heat the sample from room temperature to at least 600 °C at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The resulting TGA curve will show the weight loss of the sample as a function of temperature, indicating its thermal stability.
-
-
Differential Scanning Calorimetry (DSC):
-
Weigh 5-10 mg of the polymer into a DSC pan and seal it.
-
Heat the sample to a temperature above its expected Tg (e.g., 150 °C) at a controlled rate (e.g., 10 °C/min) to erase the thermal history.
-
Cool the sample back to a low temperature (e.g., 0 °C).
-
Perform a second heating scan at the same rate to determine the glass transition temperature (Tg).
-
-
Visualizations
Diagram 1: Workflow for Defect Characterization
A typical workflow for characterizing poly(this compound) and identifying potential defects.
Diagram 2: Common Defects in Poly(this compound)
Common structural defects that can occur in poly(this compound).
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. azom.com [azom.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Controlled photodegradation of phenyl vinyl ketone polymers by reinforcement with softer networks - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Rise and Fall: Poly(phenyl vinyl ketone) Photopolymerization and Photodegradation under Visible and UV Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. specialchem.com [specialchem.com]
- 8. Fingerprint analysis of FTIR spectra of polymers containing vinyl acetate [redalyc.org]
- 9. researchgate.net [researchgate.net]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. agilent.com [agilent.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. spectrabase.com [spectrabase.com]
Validation & Comparative
A Comparative Guide to the Polymerization of 1-(4-Vinylphenyl)ethanone: Anionic vs. Radical Methods
For researchers, scientists, and drug development professionals, the choice of polymerization technique for functional monomers like 1-(4-Vinylphenyl)ethanone is critical in tailoring polymer properties for specific applications. This guide provides an objective comparison of anionic and radical polymerization methods for this monomer, supported by experimental data, to aid in the selection of the most suitable synthesis strategy.
The polymerization of this compound, also known as 4-vinylacetophenone, offers a pathway to well-defined functional polymers with potential applications in areas such as drug delivery, diagnostics, and smart materials. The pendant acetyl group provides a reactive handle for further chemical modification, making the choice of a polymerization method that preserves this functionality and controls the polymer architecture paramount. This guide delves into the nuances of anionic and radical polymerization techniques for this monomer, presenting a clear comparison of their outcomes.
Performance Comparison: Anionic vs. Radical Polymerization
The selection between anionic and radical polymerization hinges on the desired level of control over the polymer's molecular weight, molecular weight distribution (polydispersity index or PDI), and architecture. Living anionic polymerization is renowned for its precision, yielding polymers with predictable molecular weights and very narrow PDIs. However, it is highly sensitive to impurities and the electrophilic nature of the monomer's ketone group can lead to side reactions with common anionic initiators. In contrast, radical polymerization, particularly its controlled variants like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offers a more robust alternative that can also produce well-defined polymers, albeit often with slightly broader PDIs than living anionic methods. Conventional free radical polymerization provides a simpler approach but affords limited control over the polymer structure.
| Polymerization Method | Initiator/Catalyst System | Mn ( g/mol ) | PDI (Mw/Mn) | Reaction Conditions | Key Features |
| Anionic Polymerization | Diphenylmethylpotassium | 9,800 | 1.07 | THF, -78°C, 2 h | Living polymerization, narrow PDI, sensitive to impurities and side reactions with the ketone group. |
| Radical Polymerization (RAFT) | AIBN / DDMAT | 10,200 | 1.11 | 1,4-dioxane, 70°C, 12 h | Controlled polymerization, relatively narrow PDI, more tolerant to functional groups. |
| Radical Polymerization (Conventional) | AIBN | - | >1.5 (typical) | Toluene, 60°C | Simple setup, broad PDI, less control over polymer architecture. |
Note: Data for anionic polymerization is based on a closely related monomer, 1-adamantyl 4-vinylphenyl ketone, due to the scarcity of specific data for this compound. Data for RAFT polymerization is based on the structurally similar monomer, 4-vinylbenzaldehyde.
Experimental Protocols
Anionic Polymerization of a Structurally Related Monomer (1-Adamantyl 4-vinylphenyl ketone)
This protocol is adapted from studies on a similar vinylphenyl ketone monomer and highlights the critical considerations for the anionic polymerization of monomers with electrophilic functional groups.
Initiator: Diphenylmethylpotassium Solvent: Tetrahydrofuran (THF) Temperature: -78°C
Procedure:
-
All glassware is rigorously cleaned and flame-dried under high vacuum to eliminate moisture.
-
THF is purified by distillation over sodium/benzophenone ketyl under a nitrogen atmosphere.
-
The monomer, 1-adamantyl 4-vinylphenyl ketone, is purified by sublimation or recrystallization.
-
The polymerization is conducted in a glass reactor equipped with a magnetic stirrer and under a high-purity argon or nitrogen atmosphere.
-
A solution of the monomer in purified THF is cooled to -78°C.
-
The initiator, diphenylmethylpotassium, is added to the monomer solution to initiate the polymerization. The reaction mixture typically develops a characteristic color indicating the presence of living anionic species.
-
The polymerization is allowed to proceed for a specified time (e.g., 2 hours) at -78°C.
-
The polymerization is terminated by the addition of a proton source, such as degassed methanol.
-
The polymer is isolated by precipitation in a non-solvent (e.g., methanol), filtered, and dried under vacuum.
-
The molecular weight and PDI of the resulting polymer are determined by size exclusion chromatography (SEC).
Controlled Radical Polymerization (RAFT) of a Structurally Related Monomer (4-Vinylbenzaldehyde)
This protocol is based on the RAFT polymerization of 4-vinylbenzaldehyde, which is structurally analogous to this compound.
Initiator: 2,2′-Azobis(isobutyronitrile) (AIBN) Chain Transfer Agent (CTA): S-1-dodecyl-S′-(α,α′-dimethyl-α″-acetic acid)trithiocarbonate (DDMAT) Solvent: 1,4-dioxane Temperature: 70°C
Procedure:
-
The monomer (4-vinylbenzaldehyde), AIBN, DDMAT, and 1,4-dioxane are placed in a reaction vessel.
-
The mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
The sealed reaction vessel is then placed in a preheated oil bath at 70°C to initiate the polymerization.
-
The polymerization is allowed to proceed for a set time (e.g., 12 hours).
-
The reaction is quenched by cooling the vessel in an ice bath and exposing the mixture to air.
-
The polymer is isolated by precipitation in a suitable non-solvent (e.g., hexane), followed by filtration and drying under vacuum.
-
The molecular weight and PDI are determined by SEC. The monomer conversion can be calculated using ¹H NMR spectroscopy.[1]
Visualizing the Methodologies
To better understand the workflow and the fundamental differences between these polymerization techniques, the following diagrams are provided.
Caption: Decision flowchart for selecting a polymerization method.
Caption: Basic steps in anionic and radical polymerization.
Conclusion
Both anionic and radical polymerization methods can be employed to synthesize polymers from this compound. The choice between them is dictated by the specific requirements of the final application. For applications demanding the utmost precision in molecular weight and the narrowest possible molecular weight distribution, living anionic polymerization is the superior choice, provided that the stringent reaction conditions can be met and side reactions involving the ketone functionality can be circumvented through the use of appropriate initiators. For applications where robustness, tolerance to functional groups, and good control over the polymer structure are desired, controlled radical polymerization techniques such as RAFT offer an excellent and more practical alternative. Conventional free radical polymerization remains a viable option for applications where a high degree of structural control is not a prerequisite.
References
Reactivity of 1-(4-Vinylphenyl)ethanone in Copolymerization: A Guide to Monomer Reactivity Ratios
For researchers, scientists, and drug development professionals working with polymers, understanding the reactivity of monomers is crucial for designing materials with specific properties. 1-(4-Vinylphenyl)ethanone, also known as 4-acetylstyrene, is a functional monomer that can impart desirable characteristics to copolymers. This guide provides a comparative overview of its reactivity with other monomers, focusing on the experimentally determined reactivity ratios.
Understanding Reactivity Ratios
In copolymerization, two or more different monomers are polymerized together to form a copolymer chain. The reactivity ratios, denoted as r₁ and r₂, are parameters that describe the relative preference of a growing polymer chain ending in one monomer unit (M₁) to add another molecule of the same monomer (M₁) versus a molecule of the other monomer (M₂).
-
r₁ > 1 : The growing chain ending in M₁ prefers to add another M₁.
-
r₁ < 1 : The growing chain ending in M₁ prefers to add M₂.
-
r₁ = 1 : The growing chain shows no preference.
The product of the two reactivity ratios (r₁r₂) provides insight into the overall structure of the copolymer:
-
r₁r₂ ≈ 1 : Ideal or random copolymerization, where the monomers are incorporated randomly along the polymer chain.
-
r₁r₂ ≈ 0 : Alternating copolymerization, where the monomers tend to add to the chain in an alternating sequence.
-
r₁r₂ > 1 : Block copolymerization is favored, which is rare in free-radical polymerization.
Comparison of Reactivity Ratios
Currently, there is a limited amount of publicly available, peer-reviewed experimental data specifically detailing the reactivity ratios of this compound with a wide range of other monomers. The following table summarizes the available data. It is important to note that reactivity ratios can be influenced by experimental conditions such as temperature, solvent, and initiator.
| Comonomer (M₂) | r₁ (this compound) | r₂ (Comonomer) | r₁r₂ | Polymerization Type |
| Data Currently Unavailable | - | - | - | - |
| Example: Styrene (Hypothetical) | Value | Value | Value | e.g., Random |
| Example: Methyl Methacrylate (Hypothetical) | Value | Value | Value | e.g., Alternating |
Note: The table above is a template. As specific experimental data for the reactivity ratios of this compound with various comonomers becomes available, it will be populated.
Experimental Protocols for Determining Reactivity Ratios
The determination of monomer reactivity ratios is a fundamental aspect of polymer chemistry. Several methods are employed to obtain these values, typically involving the polymerization of a series of monomer feed compositions to low conversions, followed by the analysis of the resulting copolymer composition.
A general experimental workflow for determining reactivity ratios is as follows:
-
Monomer and Reagent Purification: All monomers and the initiator (e.g., AIBN, BPO) are purified to remove inhibitors and any impurities that might affect the polymerization kinetics. Solvents are typically distilled and dried.
-
Polymerization Reactions: A series of polymerization reactions are set up with varying initial molar ratios of the two monomers. The total monomer concentration and initiator concentration are kept constant. The reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) at a constant temperature.
-
Low Conversion: The polymerizations are intentionally stopped at low conversions (typically <10%) to ensure that the monomer feed composition remains relatively constant throughout the experiment.
-
Copolymer Isolation and Purification: The resulting copolymer is isolated from the unreacted monomers, typically by precipitation in a non-solvent, followed by repeated washing and drying under vacuum.
-
Copolymer Composition Analysis: The composition of the purified copolymer is determined using analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR or ¹³C NMR): By integrating the characteristic peaks of each monomer unit in the copolymer spectrum, the molar ratio of the monomers in the polymer chain can be accurately determined.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The ratio of the absorbances of characteristic bands for each monomer can be used to determine the copolymer composition.
-
Elemental Analysis: If one of the monomers contains a unique element (e.g., nitrogen, silicon), its percentage in the copolymer can be used to calculate the composition.
-
-
Calculation of Reactivity Ratios: The data from the copolymer composition analysis for the different initial monomer feed ratios are then used to calculate the reactivity ratios using various methods, such as the Fineman-Ross, Kelen-Tüdős, or non-linear least-squares methods.
Logical Relationship of Reactivity Ratios and Copolymer Structure
The interplay between the monomer feed composition and the reactivity ratios dictates the final microstructure of the copolymer. This relationship is crucial for tailoring the macroscopic properties of the resulting material.
Caption: Logical workflow from monomer inputs to copolymer outputs.
This guide serves as a foundational resource for understanding the reactivity of this compound in copolymerization. As more experimental data becomes available, this guide will be updated to provide a more comprehensive comparison for researchers in the field.
A Comparative Guide to the Thermal Analysis of Poly(1-(4-vinylphenyl)ethanone) and Alternative Polymers
This guide provides a comparative overview of the thermal properties of poly(1-(4-vinylphenyl)ethanone) and common alternative polymers, focusing on data obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the thermal stability and phase behavior of these polymers.
While specific, detailed thermal analysis data for the homopolymer poly(this compound) is not extensively available in publicly accessible literature, its structural similarity to other vinyl polymers with aromatic side chains, such as polystyrene and its derivatives, allows for insightful comparisons. The presence of a polar acetyl group on the phenyl ring is expected to influence its thermal characteristics, particularly its glass transition temperature and degradation profile, when compared to non-polar analogs like polystyrene. Hyperbranched poly(4-acetylstyrene), a related polymer, has been shown to be thermally stable up to approximately 300°C under a nitrogen atmosphere, suggesting a similar stability range for the linear polymer[1].
This guide presents available data for common alternative polymers to provide a useful benchmark for researchers working with or considering poly(this compound) for their applications.
Quantitative Data Summary
The following tables summarize the key thermal properties of selected alternative polymers obtained from TGA and DSC analyses.
Table 1: Thermogravimetric Analysis (TGA) Data for Alternative Polymers
| Polymer | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Char Yield at 600°C (%) | Atmosphere |
| Poly(4-vinylpyridine) | > 260[2] | - | - | Nitrogen |
| Polystyrene | ~300 - 350[3] | ~400 - 440[3] | < 1 | Nitrogen |
| Poly(methyl methacrylate) | ~250[4] | Stage 1: ~300, Stage 2: ~400[4] | < 1 | Air |
Note: Decomposition temperatures can vary depending on factors such as molecular weight, heating rate, and experimental atmosphere.
Table 2: Differential Scanning Calorimetry (DSC) Data for Alternative Polymers
| Polymer | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) |
| Poly(4-vinylpyridine) | 137[5] | Amorphous |
| Polystyrene | ~100[6] | Amorphous |
| Poly(methyl methacrylate) | 109.1[7] | Amorphous |
Note: The glass transition temperature is a characteristic of the amorphous region of a polymer and can be influenced by molecular weight and measurement conditions.
Experimental Protocols
Detailed methodologies for conducting TGA and DSC analyses are crucial for obtaining reproducible and comparable data. Below are typical experimental protocols for the thermal analysis of polymers.
Thermogravimetric Analysis (TGA) Protocol
-
Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the polymer sample into a clean, tared TGA crucible (typically alumina or platinum).
-
Ensure the sample is representative of the bulk material. For films or larger pieces, a small, flat section should be used to ensure good thermal contact with the crucible.
-
-
Experimental Parameters:
-
Purge Gas: Set the purge gas to high-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.
-
Heating Program:
-
Equilibrate the sample at a starting temperature of 30-40°C.
-
Ramp the temperature from the starting temperature to a final temperature of 600-800°C at a constant heating rate of 10°C/min or 20°C/min.
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset of decomposition, which is the temperature at which significant mass loss begins.
-
Determine the peak decomposition temperature from the first derivative of the TGA curve (DTG curve), which corresponds to the point of the maximum rate of mass loss.
-
Calculate the char yield as the percentage of mass remaining at the final temperature.
-
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Sample Preparation:
-
Weigh 5-10 mg of the polymer sample into a clean, tared aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of volatiles during the experiment.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
Experimental Parameters:
-
Purge Gas: Use a nitrogen purge at a flow rate of 20-50 mL/min.
-
Heating and Cooling Program (Heat-Cool-Heat Cycle):
-
First Heat: Heat the sample from a sub-ambient temperature (e.g., 25°C) to a temperature well above the expected glass transition (e.g., 180°C) at a heating rate of 10°C/min. This step erases the previous thermal history of the sample.
-
Cooling: Cool the sample from the high temperature back to the starting temperature at a controlled rate (e.g., 10°C/min).
-
Second Heat: Heat the sample again from the starting temperature to the final temperature at the same heating rate as the first heat (10°C/min).
-
-
-
Data Analysis:
-
The glass transition temperature (Tg) is determined from the second heating scan. It is typically taken as the midpoint of the step change in the heat flow curve.
-
Melting temperature (Tm), if the polymer is semi-crystalline, is determined as the peak temperature of the endothermic melting peak.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the thermal analysis of polymers using TGA and DSC.
Caption: Workflow for TGA and DSC analysis of polymers.
References
- 1. This compound | 10537-63-0 | Benchchem [benchchem.com]
- 2. tainstruments.com [tainstruments.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 1-(4-VINYL-PHENYL)-ETHANONE | 10537-63-0 [chemicalbook.com]
- 7. Thermal Stability and Dynamic Mechanical Properties of Poly(ε-caprolactone)/Chitosan Composite Membranes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Functionalized Styrene Monomers: 1-(4-Vinylphenyl)ethanone, 4-Vinylphenol, and 4-Aminostyrene
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer chemistry and materials science, functionalized styrene monomers are indispensable building blocks for the creation of advanced polymers with tailored properties. Their versatility allows for their application in a wide array of fields, from microelectronics to drug delivery. This guide provides a comprehensive comparison of three key functionalized styrene monomers: 1-(4-Vinylphenyl)ethanone, 4-Vinylphenol, and 4-Aminostyrene. We will delve into their synthesis, polymerization behavior, and the properties of their resultant polymers, supported by experimental data and detailed protocols.
Monomer Overview and Properties
This compound, 4-Vinylphenol, and 4-Aminostyrene are all derivatives of styrene, each possessing a unique functional group at the para position of the phenyl ring. This functionality not only imparts specific chemical reactivity but also significantly influences the physical and mechanical properties of the corresponding polymers.
| Monomer | Structure | Molar Mass ( g/mol ) | Key Features and Potential Applications |
| This compound | 146.19[1][2][3] | The ketone group offers a site for post-polymerization modification and enhances polarity.[1] Polymers are photo-responsive, making them suitable for photoresists and microfabrication.[1] It serves as a precursor for the synthesis of complex molecules, including heterocyclic compounds with potential pharmacological activities.[1] | |
| 4-Vinylphenol | 120.15 | The hydroxyl group can engage in hydrogen bonding, influencing miscibility and adhesion. It is used in electronics as a dielectric layer and in photoresist materials.[4] Polymers exhibit antimicrobial properties and are used in biomedical coatings.[4] | |
| 4-Aminostyrene | 119.16[5] | The amine group provides a reactive site for various chemical modifications and enhances adhesion.[5] It is utilized in the development of chemical sensors and as a catalyst.[5] The polymer, poly(4-aminostyrene), has applications in coatings and as a surface modifier.[5] |
Experimental Protocols
Detailed experimental protocols for the synthesis and polymerization of these monomers are crucial for reproducible research. Below are representative procedures for their synthesis and subsequent polymerization via Reversible Addition-Fragmentation chain Transfer (RAFT), a controlled radical polymerization technique that allows for the synthesis of well-defined polymers.
Synthesis of this compound
A well-documented method for the synthesis of this compound involves the Friedel-Crafts acylation of styrene.[1] However, this method can lead to regioselectivity issues and polymerization byproducts.[1] A more modern and selective approach is the cobalt-catalyzed, ketone-directed C–H vinylation.[1]
Protocol: Cobalt-Catalyzed C–H Vinylation [1]
-
Materials : Acetophenone, vinyl acetate, cobalt catalyst (e.g., Co(OAc)₂), silver hexafluoroantimonate (AgSbF₆), copper(II) acetate (Cu(OAc)₂), and 2,2,2-trifluoroethanol (TFE) as the solvent.
-
Reaction Setup : In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine acetophenone, the cobalt catalyst, AgSbF₆, and Cu(OAc)₂ in TFE.
-
Reaction Execution : Add vinyl acetate to the stirred reaction mixture. Heat the reaction to the specified temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup and Purification : Upon completion, cool the reaction mixture to room temperature. Quench the reaction with a suitable reagent (e.g., water or a mild acid). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
Synthesis of 4-Vinylphenol
4-Vinylphenol can be prepared from 4-hydroxycinnamic acid via decarboxylation.[4]
Protocol: Decarboxylation of 4-Hydroxycinnamic Acid
-
Materials : 4-Hydroxycinnamic acid, a high-boiling point solvent (e.g., quinoline), and a copper-based catalyst (optional).
-
Reaction Setup : Combine 4-hydroxycinnamic acid and the solvent in a round-bottom flask equipped with a distillation apparatus.
-
Reaction Execution : Heat the mixture to a high temperature (typically >200 °C). The decarboxylation reaction will produce 4-vinylphenol, which can be distilled off as it is formed. Monitor the reaction by observing the cessation of CO₂ evolution.
-
Purification : The collected distillate can be further purified by vacuum distillation to obtain pure 4-vinylphenol. Due to its propensity to polymerize, it is often stored with a polymerization inhibitor.
Synthesis of 4-Aminostyrene
4-Aminostyrene can be synthesized from 4-nitrostyrene by reduction.
Protocol: Reduction of 4-Nitrostyrene
-
Materials : 4-Nitrostyrene, a reducing agent (e.g., iron powder in the presence of an acid like acetic acid or hydrochloric acid, or catalytic hydrogenation with H₂/Pd-C), and a suitable solvent (e.g., ethanol, water).
-
Reaction Setup : In a round-bottom flask, suspend 4-nitrostyrene and the reducing agent in the chosen solvent.
-
Reaction Execution : If using iron, heat the mixture to reflux and monitor the reaction progress by TLC. For catalytic hydrogenation, conduct the reaction in a hydrogenation apparatus under a hydrogen atmosphere.
-
Workup and Purification : After the reaction is complete, filter off the solid catalyst or iron residues. If an acid was used, neutralize the reaction mixture with a base (e.g., sodium bicarbonate). Extract the product with an organic solvent. Wash the organic layer, dry it, and remove the solvent under reduced pressure. Purify the crude 4-aminostyrene by vacuum distillation.
RAFT Polymerization of Functionalized Styrene Monomers
The following is a general protocol for the RAFT polymerization of functionalized styrenes. The specific RAFT agent and reaction conditions should be optimized for each monomer.[6][7]
Protocol: General RAFT Polymerization [6]
-
Materials : Functionalized styrene monomer, a suitable RAFT agent (e.g., 2-cyano-2-propyl benzodithioate for styrenic monomers), a radical initiator (e.g., AIBN), and an appropriate solvent (e.g., toluene, 1,4-dioxane).
-
Reaction Setup : In a Schlenk tube, dissolve the monomer, RAFT agent, and initiator in the solvent. The molar ratio of monomer:RAFT agent:initiator is crucial for controlling the molecular weight and polydispersity of the resulting polymer.
-
Degassing : Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization : Immerse the sealed Schlenk tube in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN). Monitor the polymerization by taking aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR or GC.
-
Termination and Purification : To quench the polymerization, cool the reaction mixture to room temperature and expose it to air. Precipitate the polymer by adding the reaction solution dropwise into a large volume of a non-solvent (e.g., methanol or hexane). Filter and dry the polymer in a vacuum oven.
Comparative Performance Data
The performance of polymers derived from these functionalized styrenes is dictated by the nature of their respective functional groups. The following tables summarize key performance metrics.
Copolymerization Reactivity Ratios
The reactivity ratios (r₁ and r₂) describe the relative reactivity of a propagating polymer chain ending in one monomer unit towards adding the same monomer (r₁) versus the other comonomer (r₂). This data is critical for predicting copolymer composition and microstructure. Here, we compare the reactivity ratios for the copolymerization of each functionalized styrene (M₁) with styrene (M₂).
| Functionalized Styrene (M₁) | r₁ (vs. Styrene) | r₂ (Styrene) | Copolymerization Tendency | Reference |
| This compound | Data not readily available in a directly comparable format | Data not readily available in a directly comparable format | Expected to have similar reactivity to styrene, leading to random copolymers. | |
| 4-Vinylphenol | 0.85 | 0.75 | Values are close to 1, suggesting a tendency towards random copolymerization. | |
| 4-Aminostyrene | Data not readily available in a directly comparable format | Data not readily available in a directly comparable format | The electron-donating amino group may slightly alter the reactivity compared to styrene. |
Note: The lack of directly comparable, side-by-side experimental data for reactivity ratios under identical conditions is a current gap in the literature. The values presented are indicative and may vary with reaction conditions.
Thermal and Mechanical Properties of Homopolymers
The thermal stability and mechanical strength of the homopolymers are crucial for their application.
| Polymer | Glass Transition Temperature (Tg) (°C) | Tensile Strength (MPa) | Young's Modulus (GPa) | Key Observations | Reference |
| Poly(this compound) | ~110-130 | Expected to be similar to or slightly higher than polystyrene | Expected to be similar to or slightly higher than polystyrene | The polar ketone group can increase intermolecular forces, potentially leading to a higher Tg and modulus compared to polystyrene. | [1] |
| Poly(4-vinylphenol) | ~150-180 | ~50-80 | ~3-4 | The hydroxyl groups lead to strong hydrogen bonding, significantly increasing the Tg and stiffness compared to polystyrene. | [8] |
| Poly(4-aminostyrene) | Data not readily available | Data not readily available | Data not readily available | Similar to poly(4-vinylphenol), hydrogen bonding between the amine groups is expected to result in a higher Tg and mechanical strength compared to polystyrene. | |
| Polystyrene (for comparison) | ~100 | 40-50 | 2.5-3.5 | Serves as a baseline for comparison. | [9][10][11] |
Note: The mechanical properties of polymers are highly dependent on molecular weight, processing conditions, and testing methods. The values presented are approximate ranges found in the literature.
Signaling Pathways and Biological Interactions
For drug development professionals, understanding the potential biological interactions of these polymers is paramount. While these monomers themselves are not directly involved in signaling pathways, their polymeric nanoparticle forms can interact with cells and influence cellular processes. Functionalized polystyrene nanoparticles have been shown to induce cellular responses, including oxidative stress, inflammation, and apoptosis.
Experimental Workflow for In Vitro Cytotoxicity Assessment
The following workflow outlines a typical experiment to assess the biological impact of functionalized polystyrene nanoparticles.
Potential Signaling Pathways Affected by Functionalized Polystyrene Nanoparticles
Studies have indicated that polystyrene nanoparticles can trigger cellular stress responses, potentially impacting key signaling pathways relevant to drug efficacy and toxicity.
Conclusion
This compound, 4-Vinylphenol, and 4-Aminostyrene each offer a unique set of properties and reactive handles that make them valuable in the synthesis of functional polymers. The choice of monomer will ultimately depend on the desired application.
-
This compound is an excellent candidate for applications requiring photo-reactivity or a site for further chemical elaboration via its ketone group.
-
4-Vinylphenol is ideal for creating materials with high thermal stability and strong adhesive properties due to its ability to form hydrogen bonds.
-
4-Aminostyrene provides a versatile platform for bioconjugation and the development of materials with enhanced surface reactivity and conductivity.
While this guide provides a comparative overview, it also highlights areas where more direct comparative studies are needed, particularly in the determination of reactivity ratios and the mechanical properties of the homopolymers under standardized conditions. Further research in these areas will enable a more precise and predictive approach to the design and synthesis of novel polymeric materials based on these versatile functionalized styrene monomers.
References
- 1. This compound | 10537-63-0 | Benchchem [benchchem.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Poly(4-vinylphenol) - Wikipedia [en.wikipedia.org]
- 5. polysciences.com [polysciences.com]
- 6. Typical Procedures for Polymerizing via RAFT [sigmaaldrich.com]
- 7. Typical Procedures for Polymerizing via RAFT [merckmillipore.com]
- 8. Poly(4-vinylphenol) average Mw 25,000 24979-70-2 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. sculpteo.com [sculpteo.com]
Navigating Polymer Molecular Weight: A Comparative Guide to GPC Analysis of Poly(1-(4-Vinylphenyl)ethanone)
For researchers, scientists, and drug development professionals engaged in polymer characterization, understanding the molecular weight distribution is paramount to predicting material performance and ensuring batch-to-batch consistency. This guide provides a comprehensive comparison of Gel Permeation Chromatography (GPC) with alternative techniques for the analysis of poly(1-(4-vinylphenyl)ethanone), also known as poly(4-vinylacetophenone). Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid in methodological selection and implementation.
Poly(this compound) is a versatile polymer with applications in photoresist technology, functional coatings, and as a precursor for further chemical modifications. Its molecular weight and polydispersity are critical parameters that dictate its physical and chemical properties. GPC is a widely adopted technique for determining these characteristics.
Unveiling Molecular Weight: GPC and Its Alternatives
The determination of a polymer's molecular weight is not a singular value but rather a distribution. Key parameters derived from this distribution include the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A PDI value close to 1.0 indicates a narrow molecular weight distribution, which is often desirable for controlled polymer properties.
Gel Permeation Chromatography (GPC) , a subset of size-exclusion chromatography (SEC), separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules. By calibrating the system with polymer standards of known molecular weight, the molecular weight distribution of an unknown sample can be determined.
While GPC is a robust and widely used method, several alternative and complementary techniques exist, each with its own set of advantages and limitations. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly ¹H NMR, can be used to determine the number-average molecular weight (Mn) by end-group analysis. This method provides an absolute molecular weight without the need for calibration with polymer standards.[1] However, it is typically limited to lower molecular weight polymers where the end-group signals are clearly distinguishable and quantifiable.
-
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This powerful technique couples a MALS detector to a GPC system. The MALS detector measures the intensity of light scattered by the polymer molecules as they elute from the column. This allows for the direct determination of the absolute weight-average molecular weight (Mw) without the need for column calibration.[2][3][4] SEC-MALS is particularly useful for characterizing the conformation and branching of polymers in solution.[2][3]
-
Dynamic Light Scattering (DLS): This technique measures the fluctuations in scattered light intensity due to the Brownian motion of polymer molecules in solution. From this, the hydrodynamic radius of the polymer coils can be determined, which can be related to molecular weight via a calibration curve.[1]
-
Mass Spectrometry (e.g., MALDI-TOF): Matrix-Assisted Laser Desorption/Ionization Time-of-Flight mass spectrometry can provide detailed information about the molecular weight distribution, including the masses of individual polymer chains. It is an absolute method but can be challenging for high molecular weight or highly polydisperse samples.
Comparative Analysis: GPC vs. Other Techniques
The choice of analytical technique depends on the specific information required, the nature of the polymer, and the available instrumentation.
| Technique | Principle | Information Provided | Advantages | Limitations |
| GPC | Size-based separation | Mn, Mw, Mz, PDI (relative to standards) | Robust, widely available, good for routine analysis. | Requires calibration with suitable standards, results are relative. |
| ¹H NMR | Nuclear magnetic resonance of protons | Mn (absolute) | Absolute method, no calibration needed, provides structural information. | Limited to lower molecular weight polymers, requires distinct end-group signals.[1] |
| SEC-MALS | GPC coupled with light scattering detection | Mw (absolute), Mn, PDI, radius of gyration (Rg) | Absolute Mw determination, information on conformation and branching.[2][3][4] | Higher equipment cost, requires accurate dn/dc value (refractive index increment). |
| DLS | Measures fluctuations in scattered light | Hydrodynamic radius (Rh), estimated molecular weight | Fast, non-invasive, good for determining particle size in solution. | Provides an average size, sensitive to dust and aggregates. |
| MALDI-TOF MS | Mass-to-charge ratio of ionized molecules | Absolute molecular weight of individual chains, detailed distribution | Absolute method, high resolution for oligomers and low PDI polymers. | Can be difficult for high molecular weight and polydisperse samples, potential for fragmentation. |
Experimental Data: GPC of Poly(this compound)
The following table summarizes GPC data obtained for a hyperbranched poly(this compound) sample. This data illustrates the typical information generated from a GPC experiment.
| Parameter | Value |
| Weight-Average Molecular Weight (Mw) | 13,400 g/mol |
| Number-Average Molecular Weight (Mn) | 4,300 g/mol |
| Polydispersity Index (PDI) | 3.1 |
Data sourced from a study on hyperbranched poly(4-acetylstyrene).
This high PDI value is characteristic of a hyperbranched polymer architecture, indicating a broad distribution of molecular weights. For linear polymers synthesized via controlled radical polymerization techniques like RAFT, PDI values are typically much lower, often in the range of 1.1 to 1.3.
Experimental Protocols
A detailed experimental protocol is crucial for obtaining reproducible and accurate results. Below are generalized protocols for GPC and a brief outline for ¹H NMR analysis of poly(this compound).
GPC Analysis Protocol
This protocol provides a general framework. Specific parameters may need to be optimized based on the available instrumentation and the specific molecular weight range of the polymer.
1. Sample Preparation:
- Dissolve the poly(this compound) sample in a suitable solvent (e.g., tetrahydrofuran - THF) to a concentration of approximately 1-2 mg/mL.
- Gently agitate the solution until the polymer is fully dissolved. This may take several hours.
- Filter the solution through a 0.2 µm or 0.45 µm syringe filter (PTFE or other compatible material) to remove any particulate matter.
2. GPC System and Conditions:
- Mobile Phase: Tetrahydrofuran (THF), HPLC grade.
- Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns suitable for the expected molecular weight range (e.g., a series of columns with different pore sizes or a mixed-bed column).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 35-40 °C to ensure good solubility and reduce viscosity.
- Detector: Refractive Index (RI) detector.
- Injection Volume: 50-100 µL.
3. Calibration:
- Prepare a series of narrow polystyrene standards of known molecular weight in the same mobile phase.
- Inject the standards and construct a calibration curve by plotting the logarithm of the molecular weight against the elution volume.
4. Data Analysis:
- Inject the filtered polymer sample.
- Using the calibration curve, the GPC software will calculate the Mn, Mw, and PDI of the sample.
¹H NMR for Mn Determination (End-Group Analysis)
This method is applicable if the initiator used in the polymerization has a distinct proton signal that can be integrated and compared to the polymer backbone signals.
1. Sample Preparation:
- Dissolve a precisely weighed amount of the poly(this compound) sample in a deuterated solvent (e.g., CDCl₃).
2. NMR Acquisition:
- Acquire the ¹H NMR spectrum.
3. Data Analysis:
- Identify the proton signals corresponding to the initiator fragment (end-group) and the repeating monomer units in the polymer backbone.
- Integrate the respective signals.
- Calculate the degree of polymerization (DP) by comparing the integral of the repeating unit protons to the integral of the end-group protons, taking into account the number of protons for each signal.
- Calculate Mn using the formula: Mn = (DP × Molecular Weight of monomer) + Molecular Weight of initiator.
Visualizing the Workflow
To better illustrate the experimental and logical processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for GPC analysis.
Caption: Logical relationship of analytical techniques.
Conclusion
The characterization of poly(this compound) by GPC provides reliable information on its molecular weight distribution, which is essential for quality control and predicting its performance in various applications. While GPC with conventional calibration is a workhorse technique, it is important for researchers to be aware of its limitations, primarily the relative nature of its results. For applications requiring absolute molecular weight determination and a deeper understanding of polymer architecture, techniques such as SEC-MALS and NMR spectroscopy offer significant advantages. The choice of the most appropriate method will ultimately be guided by the specific research question, the required level of detail, and the available resources. By understanding the principles and protocols of each technique, researchers can make informed decisions to obtain high-quality, reliable data for their polymer systems.
References
A Comparative Performance Analysis of Polymers for Advanced Drug Delivery: Featuring Poly(1-(4-Vinylphenyl)ethanone) and Key Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of polymers derived from 1-(4-vinylphenyl)ethanone, also known as poly(4-vinylacetophenone) (PVAP), against three widely used alternatives in the field of drug delivery: Poly(lactic-co-glycolic acid) (PLGA), Poly(N-isopropylacrylamide) (PNIPAM), and Polystyrene (PS). The comparison is supported by experimental data on drug loading, release kinetics, and biocompatibility to assist researchers in selecting the optimal vehicle for their therapeutic applications.
The vinyl group in this compound allows it to serve as a monomer in various polymerization reactions, while the phenyl group imparts rigidity and thermal stability to the resulting polymer.[1] PVAP is noted for its photo-responsive properties, stemming from its ketone group.[1] While these characteristics make it an interesting material, its application specifically in drug delivery is less documented compared to established polymers. This guide positions PVAP against well-characterized alternatives to highlight its potential and current standing in the field.
Performance Comparison: Quantitative Data
The following tables summarize key performance indicators for PVAP and its alternatives based on published experimental data.
Table 1: Comparison of Physicochemical Properties of Polymer Nanoparticles
| Polymer | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Source(s) |
|---|---|---|---|---|
| Poly(4-vinylacetophenone) (PVAP) | 45 - 510 | Not widely reported | Not widely reported | [2] |
| Polystyrene (PS) | 20 - 1000 | ≤ 0.2 - >0.2 (depends on functionalization) | +61 to -15 (depends on functionalization) | [3][4] |
| PLGA | 100 - 600 | 0.05 - 0.4 | Not specified | [1] |
| PNIPAM | Not specified | Not specified | Not specified | - |
Note: PDI values ≤ 0.2 are generally considered acceptable for polymer-based particle formulations.[3] Zeta potential varies significantly with surface modifications.
Table 2: Comparison of Drug Loading and Encapsulation Efficiency
| Polymer | Model Drug | Drug Loading Capacity (wt%) | Encapsulation Efficiency (%) | Source(s) |
|---|---|---|---|---|
| Poly(4-vinylacetophenone) (PVAP) | Not reported | Not reported | Not reported | - |
| Polystyrene (PS-PAA) | Curcumin | > 2% (aggregates observed) | Not specified | [4] |
| PLGA | Doxorubicin | 7.0% | Not specified | [5][6] |
| PLGA | Various Antivirals | < 2% - 4% | < 10% - 55% | [1] |
| PNIPAM-based Hydrogel | Ibuprofen | Not specified | ~35% | [7] |
| PNIPAM-based Hydrogel | 5-Fluorouracil | Not specified | ~47% | [7] |
| PNIPAM-based Hydrogel | Curcumin | Not specified | 74% |[8] |
Table 3: Comparison of In Vitro Drug Release Performance
| Polymer | Model Drug | Conditions | Cumulative Release | Source(s) |
|---|---|---|---|---|
| Poly(4-vinylacetophenone) (PVAP) | Not reported | Not reported | Not reported | - |
| Polystyrene (PS) | Not reported | Not reported | Not reported | - |
| PLGA | Propranolol HCl | 1 Day Incubation | ~85% (burst release) | [9] |
| PNIPAM-based Hydrogel | Ibuprofen | pH 4.0 / 45 °C | ~100% (after 12h) | [7] |
| PNIPAM-based Hydrogel | 5-Fluorouracil | pH 4.0 / 45 °C | ~100% (after 12h) | [7] |
| PNIPAM-based Hydrogel | Curcumin | pH 5.0 / 45 °C | ~100% (after 8h) |[8] |
Table 4: Comparison of Biocompatibility and Cytotoxicity
| Polymer | Cell Line | Assay | Result | Source(s) |
|---|---|---|---|---|
| Poly(4-vinylacetophenone) (PVAP) | Not reported | Not reported | Not reported | - |
| Polystyrene (PS) (50 nm aminated) | Human Gastric Cells | Apoptosis-Necrosis | 29.2% of cells after 4h | [3] |
| Polystyrene (PS-PAA) | Human Skin Fibroblasts | Not specified | Low cytotoxicity | [4] |
| PLGA (Doxorubicin-loaded) | MCF-7 (Breast Cancer) | CCK-8 | IC50: 0.636 µM (24h) | [6] |
| PNIPAM-based Hydrogel | HepG2 (Liver Cancer) | MTT | ~90% cell viability at 200 µg/mL |[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are generalized protocols for key experiments in the evaluation of polymer-based drug delivery systems.
1. Nanoparticle Formulation via Nanoprecipitation
This method is widely used for polymers like PLGA and is suitable for encapsulating hydrophobic drugs.[10][11]
-
Preparation of Organic Phase: Dissolve a precise amount of the polymer (e.g., 25 mg of PLGA) and the hydrophobic drug in a water-miscible organic solvent (e.g., 4 mL of acetonitrile or acetone).
-
Preparation of Aqueous Phase: Prepare an aqueous solution (e.g., 10 mL of deionized water) containing a surfactant to stabilize the nanoparticles (e.g., 0.5% w/v Pluronic F-68 or PVA).
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring. The rapid diffusion of the solvent into the non-solvent phase causes the polymer to precipitate, forming nanoparticles and encapsulating the drug.
-
Solvent Evaporation: Continue stirring the suspension, typically overnight in a fume hood, to allow for the complete evaporation of the organic solvent.
-
Purification: Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 min). Wash the pellet multiple times by resuspending in deionized water and centrifuging again to remove excess surfactant and unencapsulated drug.
-
Storage: The final nanoparticle pellet can be resuspended in a suitable buffer or lyophilized for long-term storage.
2. In Vitro Drug Release Study (Dialysis Bag Method)
This technique is commonly employed to assess the release kinetics of a drug from a nanoparticle formulation.[12][13]
-
Preparation: Resuspend a known amount of drug-loaded nanoparticles (e.g., 10 mg) in a specific volume of release buffer (e.g., 3 mL of Phosphate-Buffered Saline, PBS) at a desired pH (e.g., 7.4 to simulate physiological conditions or 5.5 for endosomal conditions).
-
Loading the Dialysis Bag: Transfer the nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off (MWCO, e.g., 12-14 kDa) that is impermeable to the nanoparticles but allows the free drug to diffuse out.
-
Release Study: Immerse the sealed dialysis bag into a larger volume of the same release buffer (the receptor compartment, e.g., 200 mL) in a beaker. Place the setup in an orbital shaker or use a magnetic stirrer (e.g., 100 rpm) at a constant temperature (e.g., 37 °C).
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the medium from the receptor compartment. Immediately replace the withdrawn volume with an equal amount of fresh buffer to maintain sink conditions.
-
Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the cumulative percentage of drug released at each time point relative to the initial total amount of drug loaded in the nanoparticles.
3. Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability after exposure to potentially toxic substances like nanoparticles.[14][15]
-
Cell Seeding: Seed a specific type of cells (e.g., HeLa, HepG2) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells per well) and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the nanoparticle suspension in the cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the nanoparticles. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the cells with the nanoparticles for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the treatment medium and add a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent to each well. Incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Calculate the cell viability as a percentage relative to the untreated control cells. Plot cell viability against nanoparticle concentration to determine the IC50 value (the concentration at which 50% of cells are non-viable).
Visualizations: Workflows and Mechanisms
Diagrams created using Graphviz help to visualize complex processes and relationships, providing a clear overview for researchers.
Caption: A flowchart of the typical experimental workflow for developing and evaluating polymer-based nanoparticles for drug delivery.
Caption: The temperature-dependent phase transition of PNIPAM hydrogels enables controlled drug release above the LCST.
References
- 1. A Machine Learning Approach for PLGA Nanoparticles in Antiviral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Changing Self‐Assembly Through Degradation: Phenyl Vinyl Ketone Polymer Nanoparticles Under Light - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uptake and toxicity of polystyrene micro/nanoplastics in gastric cells: Effects of particle size and surface functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scholarworks.uttyler.edu [scholarworks.uttyler.edu]
- 7. pNIPAm-Based pH and Thermoresponsive Copolymer Hydrogel for Hydrophobic and Hydrophilic Drug Delivery [mdpi.com]
- 8. pH and Thermoresponsive PNIPAm-co-Polyacrylamide Hydrogel for Dual Stimuli-Responsive Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulating Drug Release from Short Poly(ethylene glycol) Block Initiated Poly(L-lactide) Di-block Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nanocomposix.com [nanocomposix.com]
- 11. mdpi.com [mdpi.com]
- 12. 2.6. In Vitro Drug Release Study [bio-protocol.org]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. 2.11. Measurement of Cytotoxicity Using MTT Assay [bio-protocol.org]
- 15. Evaluating invitro cytotoxicity effect of nanoparticles using MTT [bio-protocol.org]
Safety Operating Guide
Navigating the Disposal of 1-(4-Vinylphenyl)ethanone: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other chemical research, the proper disposal of specialized chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for 1-(4-Vinylphenyl)ethanone (CAS No. 10537-63-0), ensuring that laboratory practices align with safety protocols and regulatory requirements.
Essential Safety and Handling Information
Physicochemical Properties
Understanding the physical and chemical properties of a substance is fundamental to its safe handling and disposal. The following table summarizes the key quantitative data for this compound.
| Property | Value |
| CAS Number | 10537-63-0 |
| Molecular Formula | C10H10O |
| Molecular Weight | 146.19 g/mol |
| Melting Point | 33 °C[1] |
| Boiling Point | 110 °C at 12 Torr[1] |
Step-by-Step Disposal Protocol
In the absence of specific disposal directives for this compound, the following protocol is based on best practices for similar chemical waste and information for related vinyl-containing aromatic compounds.
1. Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Container Management:
-
Ensure the waste container is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
Keep the container tightly closed when not in use to prevent the release of vapors.
-
Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.[2]
3. Professional Disposal:
-
The recommended and most compliant method for the disposal of this compound is through a licensed and approved chemical waste disposal company.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste. They will have established procedures and relationships with certified waste handlers.
-
Methods such as controlled incineration with flue gas scrubbing or removal to a licensed chemical destruction plant are common practices for such chemicals.[3]
4. Spill and Contamination Cleanup:
-
In the event of a spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).[2]
-
Collect the absorbed material and contaminated debris into a designated waste container.
-
Clean the spill area thoroughly.
-
Dispose of the cleanup materials as hazardous waste through your EHS office.
5. Empty Container Disposal:
-
Containers that have held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate should be collected and disposed of as chemical waste.
-
After thorough cleaning, the container may be recycled or disposed of as regular waste, depending on local regulations. Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound in a laboratory setting.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines and local regulations for full compliance.
References
Personal protective equipment for handling 1-(4-Vinylphenyl)ethanone
Essential Safety and Handling Guide for 1-(4-Vinylphenyl)ethanone
This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. Although some sources do not classify this chemical as hazardous, a conservative approach is recommended due to the lack of comprehensive safety data.
Recommended Personal Protective Equipment:
| PPE Category | Specific Recommendations |
| Eye Protection | Wear chemical safety goggles or a face shield to protect against splashes.[1] |
| Hand Protection | Wear chemical-resistant gloves.[2] Nitrile gloves are a suitable option, offering protection against a range of chemicals.[1] |
| Body Protection | A lab coat or chemical-resistant apron should be worn. For larger quantities or in case of potential splashes, chemical-resistant coveralls are recommended.[3] |
| Respiratory Protection | If working in a poorly ventilated area or if dusts or aerosols are generated, use a NIOSH-approved respirator. |
Operational Plan
A systematic approach to handling this compound will minimize risks and ensure a safe working environment.
Handling Procedures:
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes.[2]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[4] Use non-sparking tools and take precautionary measures against static discharge.[4]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[5]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
Keep away from strong oxidizing agents.[4]
Emergency Procedures
In the event of an emergency, follow these procedures:
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of water for at least 15 minutes.[4] Remove contaminated clothing. If irritation persists, seek medical attention.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek medical attention. |
| Inhalation | Move the person to fresh air.[5] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention. |
| Spill | For minor spills, absorb with an inert material and place in a suitable container for disposal.[4] For major spills, evacuate the area and contact emergency services.[6] Ensure adequate ventilation and eliminate all ignition sources.[5] |
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste Collection: Collect waste this compound and any contaminated materials in a designated, labeled, and tightly sealed container.
-
Disposal Method: Dispose of the chemical waste through a licensed chemical waste disposal company. Do not pour down the drain or dispose of with regular trash.[2]
Physical and Chemical Properties
| Property | Value |
| CAS Number | 10537-63-0[7][8] |
| Molecular Formula | C10H10O[7][8][9] |
| Molecular Weight | 146.19 g/mol [8] |
| Melting Point | 33 °C[8] to 37 °C[7] |
| Boiling Point | 110 °C at 12 Torr[8] |
| Density | 0.995 ± 0.06 g/cm³ (Predicted)[8] |
Safe Handling Workflow
The following diagram outlines the key steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. hsa.ie [hsa.ie]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. fishersci.com [fishersci.com]
- 5. synerzine.com [synerzine.com]
- 6. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. 1-(4-VINYL-PHENYL)-ETHANONE | 10537-63-0 [chemicalbook.com]
- 9. Page loading... [wap.guidechem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
